Marginatoxin
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C22H22O7/c1-24-16-8-12-6-13-9-27-22(23)19(13)17(18(12)21(26-3)20(16)25-2)11-4-5-14-15(7-11)29-10-28-14/h4-5,7-8,13,17,19H,6,9-10H2,1-3H3 |
InChI Key |
UYNLREYGLZRAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(C3C(CC2=C1)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Properties of Margatoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin, more commonly and accurately known in scientific literature as Margatoxin (MgTX) , is a potent neurotoxin originally isolated from the venom of the Central American bark scorpion, Centruroides margaritatus[1][2]. First described in 1993, this peptide toxin has garnered significant interest within the scientific community for its high-affinity blockade of specific voltage-gated potassium channels, particularly Kv1.3[1][2][3]. This property makes it a valuable molecular probe for studying the physiology of these channels and a potential lead compound in the development of therapeutics for autoimmune diseases and other channelopathies.
This technical guide provides a comprehensive overview of the origin, biochemical properties, and mechanism of action of Margatoxin. It includes detailed experimental protocols derived from seminal studies, quantitative data for easy reference, and diagrams to illustrate key pathways and workflows.
Origin and Discovery
Margatoxin is a naturally occurring peptide found in the venom of the scorpion Centruroides margaritatus[1][2]. The venom of this scorpion, like that of many other buthid scorpions, is a complex mixture of bioactive compounds, including enzymes such as hyaluronidases, and a variety of neurotoxins that target ion channels[4][5]. These toxins have evolved to be highly specific and potent, enabling the scorpion to subdue its prey and defend against predators. The discovery and characterization of Margatoxin were pivotal in understanding the role of Kv1.3 channels in the immune system[2].
Biochemical and Biophysical Properties
Margatoxin is a 39-amino acid peptide with a molecular weight of approximately 4185 Daltons[1][6]. Its primary structure is characterized by the presence of three disulfide bridges, which are crucial for its three-dimensional structure and biological activity[1].
Table 1: Physicochemical Properties of Margatoxin
| Property | Value | Reference |
| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [1] |
| Molecular Weight | 4178.96 Da | [7] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [1] |
| Purity (commercially available) | ≥95% (HPLC) | [7] |
| Solubility | Soluble to 0.50 mg/ml in water | [7] |
| CAS Number | 145808-47-5 | [7] |
Quantitative Data: Potency and Toxicity
Margatoxin is a high-affinity blocker of several subtypes of voltage-gated potassium channels. Its potency is typically measured by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50). While initially thought to be highly selective for Kv1.3, subsequent studies have shown that it also potently inhibits Kv1.1 and Kv1.2 channels[8][9].
Table 2: Inhibitory Activity of Margatoxin on Voltage-Gated Potassium Channels
| Channel Subtype | Dissociation Constant (Kd) | Half-Maximal Inhibitory Concentration (IC50) | Reference |
| Kv1.1 | 4.2 nM | - | [8][9] |
| Kv1.2 | 6.4 pM | - | [8][9] |
| Kv1.3 | 11.7 pM | 36 pM | [3][8][9] |
The toxicity of Margatoxin has also been quantified, although the venom of its source, Centruroides margaritatus, is considered to be of low toxicity to humans[10].
Table 3: Toxicity of Margatoxin
| Parameter | Value | Species | Reference |
| Median Lethal Dose (LD50) | 59.9 mg/kg | Not specified | [1] |
Experimental Protocols
The isolation and characterization of Margatoxin involve a multi-step process of chromatography and subsequent biochemical and electrophysiological analysis. The following protocols are based on the methodologies described in the scientific literature.
Purification of Native Margatoxin from Scorpion Venom
This protocol describes the general steps for isolating Margatoxin from the lyophilized venom of Centruroides margaritatus.
Workflow for Margatoxin Purification
Caption: Workflow for the purification of Margatoxin.
Methodology:
-
Venom Solubilization: Lyophilized venom of C. margaritatus is dissolved in a suitable aqueous solution, such as 10 mM trifluoroacetic acid (TFA)[11].
-
Centrifugation: The resuspended venom is centrifuged to pellet any insoluble material.
-
Initial Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The soluble venom is subjected to RP-HPLC on a C18 column. Elution is typically performed using a linear gradient of an organic solvent like acetonitrile in the presence of an ion-pairing agent like TFA[5][11].
-
Fraction Collection and Bioassay: Fractions are collected and screened for their ability to block Kv1.3 channels using electrophysiological techniques, such as patch-clamp on human T-lymphocytes[2][11].
-
Further Purification: The fractions exhibiting the highest activity are pooled and subjected to one or more additional rounds of RP-HPLC, often with a shallower gradient, to purify Margatoxin to homogeneity[11].
-
Characterization: The purified peptide is then characterized by mass spectrometry to determine its molecular weight and amino acid sequencing to confirm its primary structure[2].
Mechanism of Action and Signaling Pathway
Margatoxin exerts its biological effects by physically occluding the pore of voltage-gated potassium channels. It binds with high affinity to the external vestibule of the channel, thereby preventing the flux of potassium ions. This blockade of K+ efflux leads to a depolarization of the cell membrane.
In T-lymphocytes, the Kv1.3 channel plays a crucial role in maintaining the membrane potential. The sustained K+ efflux through Kv1.3 is necessary for the calcium influx required for T-cell activation and proliferation. By blocking Kv1.3, Margatoxin inhibits this process, leading to immunosuppression[1].
Signaling Pathway of Margatoxin-mediated T-Cell Inhibition
Caption: Inhibition of T-cell activation by Margatoxin.
Conclusion
Margatoxin, a peptide toxin from the venom of the scorpion Centruroides margaritatus, remains a critical tool in the study of voltage-gated potassium channels. Its high affinity for Kv1.1, Kv1.2, and Kv1.3 channels has facilitated a deeper understanding of their physiological and pathophysiological roles. While its lack of absolute selectivity for Kv1.3 requires careful consideration in experimental design, its potent inhibitory activity continues to make it a subject of interest for the development of novel immunomodulatory and therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this fascinating and powerful biomolecule.
References
- 1. Margatoxin - Wikipedia [en.wikipedia.org]
- 2. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Margatoxin | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. scielo.br [scielo.br]
- 5. An overview of some enzymes from buthid scorpion venoms from Colombia: Centruroides margaritatus, Tityus pachyurus, and Tityus n. sp. aff. metuendus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. euacademic.org [euacademic.org]
- 7. Margatoxin | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unveiling Marginatoxin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological significance of marginatoxin, a potent potassium channel inhibitor derived from the venom of the Central American bark scorpion, Centruroides margaritatus. This document details the experimental protocols for its purification and characterization, presents quantitative data in a clear, tabular format, and visualizes key processes through detailed diagrams.
Introduction: The Discovery of a Potent T-Cell Modulator
This compound (MgTx) was first identified and isolated in 1993 from the venom of Centruroides margaritatus.[1] This peptide toxin emerged as a subject of significant scientific interest due to its potent and selective inhibition of voltage-gated potassium channels, particularly Kv1.3.[1] The Kv1.3 channel plays a crucial role in the activation and proliferation of T-lymphocytes, making this compound a valuable tool for immunological research and a potential lead compound for the development of novel immunosuppressive therapies.[2][3][4][5]
Physicochemical and Pharmacological Properties of this compound
This compound is a 39-amino-acid peptide with a molecular weight of approximately 4.2 kDa. Its primary structure and disulfide bridge arrangement are characteristic of the alpha-potassium toxin family. The table below summarizes the key quantitative data for this compound and other relevant toxins from C. margaritatus.
| Property | Value | Toxin | Target Channel(s) | Reference |
| Molecular Weight | ~4185 Da | This compound | Kv1.1, Kv1.2, Kv1.3 | [1] |
| Amino Acid Residues | 39 | This compound | Kv1.1, Kv1.2, Kv1.3 | [1] |
| Dissociation Constant (Kd) | 11.7 pM | This compound | Kv1.3 | [1] |
| 6.4 pM | This compound | Kv1.2 | [1] | |
| 4.2 nM | This compound | Kv1.1 | [1] | |
| Half-block Concentration | ~50 pM | This compound | Kv1.3 | [1] |
| Molecular Weight | 4792.88 Da | CmERG1 | hERG1 | [6] |
| IC50 | 3.4 ± 0.2 nM | CmERG1 | hERG1 | [6] |
| Molecular Weight | 2820 Da | Cm28 | Kv1.2, Kv1.3 | [7] |
| Dissociation Constant (Kd) | 0.96 nM | Cm28 | Kv1.2 | [7] |
| 1.3 nM | Cm28 | Kv1.3 | [7] |
Experimental Protocols: From Venom to Purified Toxin
The isolation of this compound from the crude venom of Centruroides margaritatus involves a multi-step purification process. The following protocols are based on established methodologies for the separation of peptide toxins from scorpion venom, including those used for other toxins from the same species.[7][8]
Venom Collection and Preparation
-
Venom Milking: Crude venom is obtained from adult Centruroides margaritatus specimens via electrical stimulation of the telson.
-
Solubilization: The collected venom is dissolved in deionized water or a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.7).
-
Clarification: The venom solution is centrifuged at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C to pellet any insoluble material. The supernatant, containing the soluble venom components, is carefully collected.
Multi-Step Chromatographic Purification
A three-step chromatographic procedure is employed to isolate this compound to homogeneity.
-
Column: A Sephadex G-50 or equivalent gel filtration column is equilibrated with a suitable buffer (e.g., 20 mM ammonium acetate, pH 4.7).
-
Sample Loading: The soluble venom supernatant is loaded onto the column.
-
Elution: The venom components are separated based on their molecular size. Elution is carried out isocratically with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Fractions are collected and monitored for protein content (e.g., absorbance at 280 nm). Fractions containing peptides in the expected molecular weight range of this compound (~4 kDa) are pooled for the next purification step.
-
Column: A cation-exchange column, such as a CM-cellulose or equivalent, is equilibrated with a low ionic strength buffer (e.g., 20 mM ammonium acetate, pH 4.7).
-
Sample Loading: The pooled fractions from SEC are loaded onto the ion-exchange column.
-
Elution: A linear gradient of increasing ionic strength is applied to elute the bound peptides. For example, a gradient from 0 to 500 mM ammonium acetate over a specified time.
-
Fraction Collection and Analysis: Fractions are collected and assayed for their ability to inhibit Kv1.3 channels. Active fractions are pooled.
-
Column: A C18 reverse-phase analytical or semi-preparative column is used for the final purification step.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Elution: The active fractions from IEX are subjected to RP-HPLC. A linear gradient of increasing acetonitrile concentration (e.g., 0-60% of Mobile Phase B over 60 minutes) is used to separate the peptides based on their hydrophobicity.
-
Peak Collection and Purity Assessment: The peak corresponding to this compound is collected. The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Caption: Workflow for the isolation of this compound.
Mechanism of Action: Inhibition of T-Cell Activation
This compound exerts its biological effects by physically occluding the pore of voltage-gated potassium channels, primarily Kv1.3. In T-lymphocytes, the activity of Kv1.3 is critical for maintaining the negative membrane potential necessary for a sustained influx of calcium ions (Ca²⁺) following T-cell receptor (TCR) activation.[4][9] This sustained Ca²⁺ signal is a prerequisite for the activation of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which ultimately leads to the transcription of genes responsible for T-cell proliferation and cytokine production.[4][10]
By blocking the Kv1.3 channel, this compound depolarizes the T-cell membrane, thereby reducing the driving force for Ca²⁺ entry through CRAC (Ca²⁺ release-activated Ca²⁺) channels.[9] This attenuation of the intracellular Ca²⁺ signal prevents the full activation of the calcineurin-NFAT pathway, resulting in the suppression of T-cell activation and proliferation.[4][11]
References
- 1. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. Characterization and Chemical Synthesis of Cm39 (α-KTx 4.8): A Scorpion Toxin That Inhibits Voltage-Gated K+ Channel KV1.2 and Small- and Intermediate-Conductance Ca2+-Activated K+ Channels KCa2.2 and KCa3.1 [mdpi.com]
- 9. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 10. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Marginatoxin: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Marginatoxin, a potent peptide inhibitor of voltage-gated potassium channels. Due to a common ambiguity in nomenclature, this document clarifies the distinction between the obscure lignan "this compound" and the well-characterized scorpion peptide "Margatoxin" (MgTX), focusing exclusively on the latter as the subject of significant scientific interest. This guide details the chemical structure, molecular weight, and inhibitory activity of Margatoxin against various Kv channels. Furthermore, it presents detailed experimental protocols for its purification, chemical synthesis, and electrophysiological characterization, alongside a depiction of its role in the T-lymphocyte activation signaling pathway. This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development investigating ion channel modulators.
Introduction: Clarification of "this compound" vs. "Margatoxin"
Initial database searches for "this compound" may yield ambiguous results, referring to at least two distinct molecules: a lignan (CAS 1422536-56-8) isolated from Bupleurum marginatum and a peptide toxin from scorpion venom. The lignan is poorly characterized in publicly available literature, making it a challenging subject for in-depth study.
In contrast, Margatoxin (MgTX) , a 39-amino acid peptide isolated from the venom of the Central American bark scorpion, Centruroides margaritatus, is a well-documented and extensively studied potassium channel blocker[1]. It is a potent inhibitor of the Kv1.3 voltage-gated potassium channel, which plays a crucial role in the activation and proliferation of T-lymphocytes. Given its significant biological activity and therapeutic potential, this guide will focus exclusively on Margatoxin (MgTX).
Chemical Structure and Molecular Properties
Margatoxin is a peptide toxin with a complex structure essential to its biological function. Its primary, secondary, and tertiary structures have been elucidated through a combination of amino acid sequencing, chemical synthesis, and structural biology techniques.
Physicochemical Properties
The key physicochemical properties of Margatoxin are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₇₈H₂₈₆N₅₂O₅₀S₇ | [2][3] |
| Molecular Weight | 4178.96 g/mol | [2] |
| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [2][4] |
| CAS Number | 145808-47-5 | [2][3] |
| Disulfide Bridges | Cys7-Cys29, Cys13-Cys34, Cys17-Cys36 | [2][4] |
| Appearance | White lyophilized solid | [5] |
| Solubility | Soluble in water and saline buffers | [2][5] |
Inhibitory Activity
Margatoxin is a high-affinity blocker of several voltage-gated potassium channels of the Kv1 subfamily. While it is most renowned for its potent inhibition of Kv1.3, it is not entirely selective. The table below presents a summary of its inhibitory constants (IC₅₀ and Kd) for various channels.
| Target Channel | Inhibitory Constant | Cell Type / Method | Reference |
| Kv1.3 | IC₅₀ = 36 pM | Not specified | [2][6][7] |
| Kd = 11.7 pM | Human peripheral lymphocytes | [1][8][9] | |
| Half-block ≈ 50 pM | Human T-lymphocytes | [10] | |
| IC₅₀ ≈ 1 nM | Xenopus Oocytes | [5] | |
| Kv1.2 | Kd = 6.4 pM | tsA201 cells (Patch-clamp) | [1][8][9] |
| Kv1.1 | Kd = 4.2 nM | tsA201 cells (Patch-clamp) | [1][8][9] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Margatoxin is the blockade of the Kv1.3 potassium channel, which is highly expressed in effector memory T-lymphocytes (TEM cells). The function of Kv1.3 in these cells is to help maintain a negative membrane potential, which is crucial for the sustained influx of Ca²⁺ ions required for T-cell activation and proliferation.
By physically occluding the pore of the Kv1.3 channel, Margatoxin prevents the efflux of K⁺ ions. This leads to membrane depolarization, which in turn reduces the electrochemical driving force for Ca²⁺ entry through store-operated Ca²⁺ channels (CRAC channels). The resulting decrease in intracellular Ca²⁺ concentration attenuates the activation of the Ca²⁺-dependent phosphatase, calcineurin. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When NFAT remains phosphorylated, its translocation to the nucleus is inhibited, leading to a downstream suppression of gene transcription for crucial cytokines like Interleukin-2 (IL-2), which are essential for T-cell proliferation.
Experimental Protocols
This section provides detailed methodologies for the purification, synthesis, and functional analysis of this compound.
Purification of Native this compound from Scorpion Venom
This protocol is adapted from the methods described for the initial isolation of Margatoxin.
Materials:
-
Lyophilized venom from Centruroides margaritatus
-
Sodium borate buffer (20 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Gel filtration column (e.g., Sephadex G-50)
-
Cation-exchange chromatography column (e.g., Carboxymethyl cellulose)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Spectrophotometer and mass spectrometer
Procedure:
-
Solubilization: Reconstitute the lyophilized venom in 20 mM sodium borate buffer, pH 8.0.
-
Gel Filtration Chromatography: Apply the solubilized venom to a Sephadex G-50 column equilibrated with the same buffer to separate components based on size. Collect fractions and monitor the absorbance at 280 nm.
-
Cation-Exchange Chromatography: Pool the fractions containing peptides in the expected molecular weight range (around 4 kDa) and apply them to a cation-exchange column. Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
-
Reversed-Phase HPLC: Further purify the active fractions from the ion-exchange step by RP-HPLC on a C18 column. Use a gradient of acetonitrile in 0.1% TFA to elute the peptides.
-
Analysis: Collect the peaks and analyze them by mass spectrometry to identify the fraction with a mass corresponding to this compound (approx. 4179 Da). The purity can be confirmed by analytical HPLC.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the chemical synthesis of this compound based on the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine in DMF (20%)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Oxidative folding buffer
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU in the presence of DIEA.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Oxidative Folding: Purify the linear peptide by RP-HPLC. Induce the formation of the three disulfide bridges by dissolving the peptide in an oxidative folding buffer (e.g., a redox-shuffled buffer containing reduced and oxidized glutathione) at a low concentration to favor intramolecular disulfide bond formation.
-
Final Purification: Purify the correctly folded this compound by RP-HPLC.
Electrophysiological Analysis using Patch-Clamp
This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on Kv1.3 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human Kv1.3 channels
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.4 GTP-Na, pH 7.2
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate the Kv1.3-expressing HEK293 cells on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and form a giga-ohm seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.
-
Toxin Application: After recording a stable baseline current, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the Kv1.3 currents at various time points after toxin application until a steady-state block is achieved.
-
Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
Conclusion
This compound (MgTX) is a powerful pharmacological tool for studying the physiology and pathophysiology of Kv1.3 potassium channels. Its high affinity and well-characterized mechanism of action make it particularly valuable for research in immunology and for the development of novel therapeutics targeting T-cell-mediated autoimmune diseases. This guide provides a foundational resource for researchers, offering detailed information on its chemical properties, biological activity, and essential experimental protocols. Careful consideration of its cross-reactivity with other Kv channels, such as Kv1.2, is crucial for the accurate interpretation of experimental results.
References
- 1. Margatoxin - Wikipedia [en.wikipedia.org]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 4. Regulation of Kv1.3 channels in activated human T lymphocytes by Ca(2+)-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification, characterization, and biosynthesis of margatoxin, a component of Centruroides margaritatus venom that selectively inhibits voltage-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction: Initial inquiries into the "Marginatoxin peptide family" have revealed a critical misclassification in existing literature. This guide clarifies that this compound is not a peptide but a lignan, a class of polyphenolic compounds found in plants. This document provides a comprehensive overview of this compound and related cytotoxic lignans isolated from plants of the Bupleurum genus. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
This compound is a specific lignan isolated from the plant Bupleurum marginatum. Its chemical formula is C22H22O7. Lignans from Bupleurum species have demonstrated a range of biological activities, most notably cytotoxic and antioxidant effects, making them of significant interest for further investigation as potential therapeutic agents.
Quantitative Data: Cytotoxicity of this compound and Related Lignans
The cytotoxic activity of this compound and other lignans isolated from Bupleurum species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] The following tables summarize the available IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HeLa | 52.7 | [3] |
| HepG2 | 16.14 | [3] | |
| Butyrolactone | HeLa | 41.3 | [3] |
| HepG2 | 12.90 | [3] |
Table 1: Cytotoxicity of Lignans from Bupleurum marginatum [3]
| Compound | A549 | HepG2 | U251 | Bcap-37 | MCF-7 | Reference |
| Saikolignanoside A | >100 | >100 | >100 | >100 | >100 | [4] |
| Compound 2 | >100 | >100 | >100 | >100 | >100 | [4] |
| Compound 3 | >100 | >100 | >100 | >100 | >100 | [4] |
| Compound 4 | >100 | >100 | >100 | >100 | >100 | [4] |
| Nortrachelogenin (5 ) | 38.45 | 42.17 | 51.62 | 45.33 | 49.81 | [4] |
| Compound 6 | >100 | >100 | >100 | >100 | >100 | [4] |
| Compound 7 | >100 | >100 | >100 | >100 | >100 | [4] |
| Compound 8 | >100 | >100 | >100 | >100 | >100 | [4] |
| Pinoresinol (9 ) | 34.27 | 49.72 | 48.60 | 47.09 | 42.78 | [3][4] |
| 5-Fluorouracil (Positive Control) | 28.52 | 35.61 | 31.47 | 29.85 | 33.16 | [4] |
Table 2: Cytotoxic Activities of Lignans from Bupleurum chinense (IC50, µM) [4]
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully elucidated. However, studies on related lignans from Bupleurum and other plants provide insights into their potential modes of action. Many lignans are known to exert their biological effects, including anticancer activities, through various mechanisms.[5]
Lignans can modulate signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6] For instance, some lignans have been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the regulation of Bcl-2 family proteins.[3] Furthermore, enterolignans, which are metabolites of dietary lignans, can interact with estrogen receptors, thereby influencing hormone-dependent cancers.[7][8] Some lignans may also suppress cancer cell migration and invasion by altering FAK-Src signaling.[3]
Based on the known activities of related lignans, a potential signaling pathway for this compound's cytotoxic effects is proposed below.
Caption: Potential signaling pathways affected by this compound.
Experimental Protocols
Isolation and Purification of Lignans from Bupleurum marginatum
The following is a general protocol for the isolation and purification of lignans, including this compound, from the aerial parts of Bupleurum marginatum. This protocol is based on methodologies described in the literature.[9][10][11][12]
-
Extraction:
-
The dried and powdered aerial parts of Bupleurum marginatum (15 kg) are extracted with 95% ethanol (3 x 50 L) under reflux for 2 hours for each extraction.[9]
-
The ethanol extract is then evaporated in vacuo to yield an aqueous residue.[9]
-
The aqueous residue is diluted with water and partitioned with ethyl acetate (EtOAc).[9]
-
-
Column Chromatography:
-
The EtOAc extract (100 g) is subjected to silica gel column chromatography.[9]
-
The column is eluted with a gradient of petroleum ether:acetone (from 20:1 to 1:1) to yield several fractions.[9]
-
Subfractions are further separated using silica gel column chromatography with a dichloromethane:methanol (CH2Cl2:MeOH) gradient (from 50:1 to 2:1).[9]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purification of the fractions is achieved by preparative HPLC. A C-18 semi-preparative HPLC column is often used with a suitable mobile phase, such as acetonitrile-water, to isolate the individual lignan compounds.[13]
-
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and cytotoxic lignans from the roots of Bupleurum chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. curetoday.com [curetoday.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bupleurum marginatum Wall.ex DC in Liver Fibrosis: Pharmacological Evaluation, Differential Proteomics, and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Margatoxin in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin, a potent neurotoxin isolated from the venom of the scorpion Centruroides margaritatus, has garnered significant attention in the scientific community for its specific interaction with voltage-gated potassium (Kv) channels in neuronal cells. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental protocols utilized to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.
Mechanism of Action
This compound exerts its primary biological effect by acting as a potent blocker of voltage-gated potassium channels, with a particularly high affinity for the Kv1.3 channel subtype.[1][2] However, it is not entirely selective and has been shown to inhibit other Kv channels, including Kv1.2 and Kv1.1, at varying affinities.[1][3] The toxin physically occludes the ion conduction pore of the channel, thereby inhibiting the flow of potassium ions and altering the electrical properties of the neuron.[4] This blockade of Kv channels leads to a prolongation of the action potential duration, which in turn can enhance neurotransmitter release. For instance, this compound has been demonstrated to increase the release of acetylcholine in rat striatal slices.[5]
Quantitative Data on this compound Activity
The interaction of this compound with various Kv channels has been quantified through electrophysiological studies. The following tables summarize the key affinity and inhibitory data.
| Channel Subtype | Dissociation Constant (Kd) | Reference |
| Human Kv1.3 | 11.7 pM | [1] |
| Human Kv1.2 | 6.4 pM | [1] |
| Human Kv1.1 | 4.2 nM | [1] |
| Target | Concentration | Effect | Cell Type | Reference |
| Kv1.3 | 1 nM | 79% inhibition of outward current | HEK293 cells | [3] |
| Kv1.2 | 1 nM | Significant inhibition | HEK293 cells | [3] |
| Total K+ current | 100 pM | 10.1 ± 1.8% decrease in peak current | Nodose neurons | [6] |
| Acetylcholine Release | 100 nM | Concentration-dependent enhancement | Rat striatal slices | [5] |
Signaling Pathway of this compound Action
The primary mechanism of this compound does not involve a classical signaling cascade with secondary messengers. Instead, it directly modulates the electrical signaling of the neuron by physically blocking ion channels. This direct action, however, has downstream consequences on neuronal function.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections provide comprehensive protocols for key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of toxins on ion channel function.[7][8]
Objective: To measure the effect of this compound on voltage-gated potassium currents in isolated neuronal cells.
Materials:
-
Neuronal cell culture (e.g., primary neurons or cell lines like HEK293 expressing specific Kv channels)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
Procedure:
-
Prepare neuronal cells on coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking neuron with the patch pipette under visual control.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record baseline currents in the absence of the toxin.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the toxin.
-
Analyze the data to determine the percentage of current inhibition and the effect on channel gating properties.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of this compound on neuronal cells.[9][10]
Objective: To determine the concentration-dependent effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without toxin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration in response to this compound.[11][12][13]
Objective: To determine if this compound induces changes in intracellular calcium levels in neuronal cells.
Materials:
-
Neuronal cells cultured on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Imaging buffer (e.g., HBSS)
-
This compound stock solution
-
Fluorescence microscope with an appropriate filter set and a digital camera
Procedure:
-
Load the cultured neuronal cells with a calcium indicator dye by incubating them in a solution of the dye (e.g., 2-5 µM Fura-2 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images. For ratiometric dyes like Fura-2, acquire images at two excitation wavelengths (e.g., 340 nm and 380 nm).
-
Add this compound to the imaging chamber at the desired concentration.
-
Continuously record fluorescence images to monitor changes in intracellular calcium levels over time.
-
Analyze the images to quantify the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths, which corresponds to changes in intracellular calcium concentration.
Conclusion
This compound is a valuable pharmacological tool for studying the role of Kv1.x channels in neuronal function. Its high affinity and specific blocking action make it a powerful probe for investigating the physiological and pathological roles of these channels. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate effects of this compound on neuronal cells, contributing to a deeper understanding of neuronal excitability and synaptic transmission, and potentially paving the way for the development of novel therapeutic agents.
References
- 1. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Voltage-gated, margatoxin-sensitive potassium channels, but not calcium-gated, iberiotoxin-sensitive potassium channels modulate acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Marginatoxin as a Selective Kv1.3 Channel Blocker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marginatoxin (MgTx), a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus, has long been utilized as a high-affinity blocker of the voltage-gated potassium channel Kv1.3. This channel is a key regulator of T-lymphocyte activation, making it a prime target for immunosuppressive therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. While frequently cited for its selectivity, a growing body of evidence demonstrates that this compound also potently inhibits other Kv channel subtypes, particularly Kv1.2 and, to a lesser extent, Kv1.1. This guide provides a comprehensive technical overview of this compound, its mechanism of action, its nuanced selectivity profile, and detailed experimental protocols for its characterization.
Introduction: The Kv1.3 Channel as a Therapeutic Target
The voltage-gated potassium channel Kv1.3 is a member of the Shaker family of ion channels. In T-lymphocytes, Kv1.3 plays a critical role in maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation. This calcium signaling cascade is essential for T-cell proliferation, cytokine production, and effector functions.[1][2][3] Effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, are particularly dependent on Kv1.3 for their activation.[1][4] Consequently, selective blockade of Kv1.3 is a promising therapeutic strategy to dampen pathological immune responses while potentially sparing other immune cell functions.
This compound: Mechanism of Action
This compound is a 39-amino acid peptide that acts as a pore blocker of the Kv1.3 channel. It physically occludes the outer vestibule of the channel, thereby preventing the passage of potassium ions. The binding of this compound is characterized by a slow on-rate and an even slower off-rate, leading to a prolonged blockade of channel function. The interaction is primarily mediated by electrostatic interactions between basic residues on the toxin and acidic residues in the channel's pore region.
The Nuance of Selectivity: this compound's Activity on Other Kv Channels
While initially lauded for its selectivity for Kv1.3, comprehensive electrophysiological studies have revealed that this compound is a non-selective inhibitor of human Kv1 channels. It exhibits high affinity for both Kv1.3 and Kv1.2, with a somewhat lower affinity for Kv1.1. This lack of selectivity is a critical consideration for researchers using this compound as a pharmacological tool to probe the function of Kv1.3, as effects attributed solely to Kv1.3 inhibition may be confounded by the blockade of other Kv channels.
Quantitative Data Presentation
The following tables summarize the reported binding affinities (Kd) and inhibitory concentrations (IC50) of this compound for various Kv channel subtypes. These values have been compiled from multiple studies and highlight the variability that can arise from different experimental systems and conditions.
Table 1: Binding Affinity (Kd) of this compound for Kv Channels
| Channel Subtype | Reported Kd (pM) | Experimental System | Reference |
| hKv1.3 | 11.7 | Patch-clamp on L929 cells | [5] |
| hKv1.2 | 6.4 | Patch-clamp on L929 cells | [5] |
| hKv1.1 | 4200 | Patch-clamp on L929 cells | [5] |
Table 2: Inhibitory Concentration (IC50) of this compound for Kv Channels
| Channel Subtype | Reported IC50 | Experimental System | Reference |
| hKv1.3 | ~230 pM | Rb+ flux in HEK cells | [6] |
| hKv1.3 | ~110 pM | Rb+ flux in CHO cells | [6] |
| rKv1.3 | ~1 nM | Electrophysiology in Xenopus oocytes | [1] |
| rKv1.2 | ~14 nM | Electrophysiology in Xenopus oocytes | [1] |
| rKv1.1 | Not specified | Not specified | |
| hKv1.6 | ~22 nM | Electrophysiology in Xenopus oocytes | [1] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Kv1.3 Inhibition Assay
This protocol outlines the measurement of Kv1.3 channel inhibition by this compound using the whole-cell patch-clamp technique in a cell line stably expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells).
Materials:
-
CHO or HEK293 cells stably expressing hKv1.3
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH 7.2 with KOH)[7]
-
This compound stock solution (in external solution)
-
Patch pipettes (2-4 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Culture cells expressing hKv1.3 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30-60 seconds) to allow for recovery from inactivation.[7]
-
Record a stable baseline current for several minutes.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Continue recording until the inhibitory effect of this compound reaches a steady state.
-
To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Radioligand Binding Assay for Kv1.3
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the Kv1.3 channel using a radiolabeled ligand (e.g., 125I-labeled Kv1.3 binder).
Materials:
-
Cell membranes prepared from cells expressing hKv1.3
-
Radiolabeled ligand (e.g., 125I-ShK)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes from a cell line overexpressing hKv1.3.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add a range of concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
For total binding, add only the radiolabeled ligand and membranes.
-
For non-specific binding, add a high concentration of an unlabeled Kv1.3 blocker in addition to the radiolabeled ligand and membranes.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: T-Cell activation signaling pathway highlighting the role of Kv1.3.
Experimental Workflows
Caption: Workflow for whole-cell patch clamp electrophysiology.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound remains a valuable pharmacological tool for studying Kv channels. However, its characterization as a non-selective blocker of Kv1.2 and Kv1.3 necessitates careful experimental design and interpretation of results. Researchers aiming to specifically probe the function of Kv1.3 should consider using more selective blockers or employing genetic knockout/knockdown approaches in parallel. This guide provides the necessary technical information for the effective and informed use of this compound in research and drug discovery, emphasizing the critical importance of understanding its full pharmacological profile.
References
- 1. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium channels Kv1.3 and KCa3.1 cooperatively and compensatorily regulate antigen-specific memory T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Physiological Effects of Marginatoxin in vivo
A comprehensive overview for researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative in vivo data for Marginatoxin, including but not limited to LD50 values, pharmacokinetic profiles, and detailed dose-response studies in animal models, remains largely unavailable in the public domain. The information presented herein is based on the known mechanism of action of this compound and its effects observed in in vitro studies, with inferences made about potential in vivo physiological consequences. This guide will be updated as more specific in vivo data becomes available.
Executive Summary
This compound (MgTx) is a potent neurotoxin isolated from the venom of the scorpion Centruroides marginatus. It is a well-characterized blocker of voltage-gated potassium (Kv) channels, with significant activity against Kv1.2 and Kv1.3 channels, and to a lesser extent, Kv1.1 channels. This lack of selectivity is a critical consideration for interpreting its physiological effects. The primary mechanism of action of this compound is the physical occlusion of the ion conduction pore of these channels, thereby inhibiting potassium ion efflux. Given the widespread distribution and physiological importance of Kv1 channels in various tissues, including the nervous, immune, and cardiovascular systems, the in vivo administration of this compound is expected to elicit a complex and multifaceted physiological response. This document aims to provide a detailed technical overview of the known and anticipated physiological effects of this compound in vivo, based on its established pharmacology.
Quantitative Data
Due to the absence of specific in vivo toxicological and pharmacokinetic studies in the available literature, a comprehensive quantitative data table cannot be provided at this time. Researchers are advised to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and pharmacokinetic parameters in their specific animal models.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the in vivo study of this compound. These are based on standard methodologies for similar peptide toxins.
Animal Models
The choice of animal model will depend on the research question. Common models for studying the effects of ion channel modulators include:
-
Rodents (mice, rats): For general toxicology, pharmacokinetics, and efficacy studies in models of autoimmune disease or cancer.
-
Non-human primates: For preclinical safety and efficacy studies where a closer physiological correlate to humans is required.
Administration Routes
The route of administration will influence the pharmacokinetic and pharmacodynamic profile of this compound. Potential routes include:
-
Intravenous (IV): For rapid systemic distribution and precise dose control.
-
Subcutaneous (SC): For slower, more sustained absorption.
-
Intraperitoneal (IP): Commonly used in rodent studies for systemic administration.
-
Direct tissue injection: For localized effects, such as intratumoral injection in cancer models.
General Protocol for Assessing in vivo Effects
-
Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for a minimum of one week prior to the experiment.
-
Dose Preparation: this compound should be reconstituted in a sterile, physiologically compatible buffer (e.g., sterile saline).
-
Administration: Administer the selected dose of this compound via the chosen route. A vehicle control group should be included.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals. Parameters to monitor include, but are not limited to:
-
General activity and behavior
-
Respiratory rate
-
Cardiovascular parameters (e.g., heart rate, blood pressure via telemetry)
-
Neurological signs (e.g., tremors, ataxia)
-
-
Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis and cytokine profiling. Tissues of interest can be collected at the end of the study for histopathological analysis or further molecular assays.
Signaling Pathways and Logical Relationships
The primary molecular targets of this compound are Kv1.1, Kv1.2, and Kv1.3 channels. The blockade of these channels leads to a reduction in the outward potassium current, resulting in membrane depolarization. The physiological consequences of this action are tissue-dependent.
Caption: this compound blocks Kv1.1, Kv1.2, and Kv1.3 channels, leading to downstream physiological effects.
Immunomodulatory Effects
Kv1.3 channels are highly expressed on activated T-lymphocytes and are crucial for maintaining the membrane potential required for sustained calcium influx and subsequent activation, proliferation, and cytokine release.
Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.
Neurological Effects
Kv1.1 and Kv1.2 channels are prominently expressed in the central and peripheral nervous systems, where they play a key role in regulating neuronal excitability and neurotransmitter release. Blockade of these channels by this compound can lead to hyperexcitability, potentially causing tremors, ataxia, and seizures at higher doses.
Effects on Cancer Cells
Some cancer cells have been shown to upregulate the expression of Kv channels, including Kv1.3, to support their proliferation and migration. By blocking these channels, this compound may have anti-proliferative effects on certain types of cancer.
Caption: A generalized workflow for evaluating the in vivo anti-tumor effects of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for studying the physiological roles of Kv1.1, Kv1.2, and Kv1.3 channels. Its potential therapeutic applications in immunology and oncology warrant further investigation. However, the lack of selectivity and the scarcity of in vivo data are significant hurdles. Future research should focus on:
-
Comprehensive in vivo toxicology and pharmacokinetic studies: To establish a safety profile and guide dose selection for efficacy studies.
-
Efficacy studies in relevant animal models: To explore the therapeutic potential of this compound in autoimmune diseases and cancer.
-
Development of more selective analogs: To dissect the specific contributions of each Kv channel subtype to the observed physiological effects and to develop safer therapeutic candidates.
This document provides a foundational understanding of the anticipated in vivo physiological effects of this compound. It is imperative that researchers conduct thorough, well-controlled in vivo experiments to validate these hypotheses and to fully characterize the complex biological activities of this potent scorpion toxin.
An In-depth Technical Guide to Marginatoxin Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin (MgTx), a 35-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent neurotoxin that acts on voltage-gated potassium (Kv) channels. It belongs to the α-KTx family of scorpion toxins, which are characterized by a conserved structural scaffold and their ability to physically occlude the ion conduction pore of Kv channels. The primary target of this compound is the Kv1.3 channel, a protein crucial for regulating the membrane potential of various cell types, most notably effector memory T-lymphocytes. This property makes MgTx and other Kv1.3 blockers significant tools in immunological research and potential therapeutic agents for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][2] However, a comprehensive understanding of its binding characteristics reveals a more complex pharmacological profile. This guide provides a detailed overview of the binding affinity, selectivity, and kinetics of this compound, along with standardized protocols for its characterization.
Mechanism of Action
This compound functions as a high-affinity pore blocker of specific voltage-gated potassium channels. Structurally, it adopts a well-defined conformation stabilized by disulfide bridges, which presents a key lysine residue into the external vestibule of the channel pore. This interaction physically occludes the passage of potassium ions, thereby inhibiting the channel's function of repolarizing the cell membrane. This blockade of outward K+ current leads to membrane depolarization, which can have profound effects on cellular excitability and signaling cascades.
Receptor Binding Affinity and Selectivity
While this compound is widely used as a selective inhibitor of Kv1.3, detailed electrophysiological studies have demonstrated that it is a potent but non-selective blocker that also inhibits other Kv channel subtypes with high affinity.[3] Understanding this selectivity profile is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound for various Kv channel subtypes has been quantified using techniques such as patch-clamp electrophysiology, which measures the functional inhibition of the channel currents. The equilibrium dissociation constant (Kd) is a direct measure of affinity, with lower values indicating a stronger interaction.
| Target Channel | Host System | Method | Affinity Constant (Kd / IC₅₀) | Reference |
| Human Kv1.3 | Human Lymphocytes | Patch-Clamp | 11.7 pM (Kd) | [3] |
| Human Kv1.2 | L929 Cells | Patch-Clamp | 6.4 pM (Kd) | [3] |
| Mouse Kv1.1 | L929 Cells | Patch-Clamp | 4.2 nM (Kd) | [3] |
| Human Kv1.3 | HEK293 Cells | Patch-Clamp | 4.4 nM (IC₅₀) | [4] |
| Human Kv1.2 | HEK293 Cells | Patch-Clamp | ~63% inhibition at 1 nM | [5] |
Table 1: Summary of this compound Binding Affinity Data.
As the data indicates, this compound binds to both Kv1.3 and Kv1.2 with similar, picomolar affinity, making it a non-selective inhibitor for these two channels.[3] Its affinity for Kv1.1 is significantly lower, in the nanomolar range.[3] This lack of selectivity is a crucial consideration in studies aiming to elucidate the specific role of Kv1.3.[3]
Binding Kinetics
The kinetics of binding—the rates of association (k-on) and dissociation (k-off)—determine the time course of target engagement and provide deeper insights into the drug-receptor interaction than affinity constants alone. A slow dissociation rate, often described by a long "residence time" (1/k-off), can lead to a prolonged duration of action in vivo.[6]
Data Presentation: Quantitative Binding Kinetics
Kinetic data for this compound is less commonly reported than affinity data but is essential for a complete pharmacological profile.
| Parameter | Value | Method | Reference |
| Association (t₁/₂ on) | ~10.9 minutes (for 50% block) | Patch-Clamp | [5] |
| Dissociation (t₁/₂ off) | ~2 hours | Patch-Clamp | [5] |
Table 2: Summary of this compound Binding Kinetics at the Kv1.3 Channel.
The binding kinetics of this compound are characterized by a slow association rate and an even slower dissociation rate.[5] This long residence time of approximately two hours implies that once bound, the toxin remains engaged with the channel for a significant period, leading to sustained inhibition.[5]
Experimental Protocols
Accurate determination of binding affinity and kinetics requires robust and well-defined experimental methodologies. Below are detailed protocols for two primary techniques used to characterize this compound's interaction with Kv channels.
A. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through channels in the membrane of a single cell, allowing for the functional assessment of channel inhibition.
Objective: To determine the IC₅₀ value of this compound for a specific Kv channel subtype expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cells stably or transiently expressing the target Kv channel (e.g., CHO-Kv1.3).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular (pipette) solution: (in mM) 145 KF, 2 MgCl₂, 10 HEPES, 10 EGTA; pH 7.2.[7]
-
This compound stock solution and serial dilutions.
Methodology:
-
Cell Preparation: Plate cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.
-
Voltage Protocol & Recording:
-
Compound Application: Perfuse the bath with the extracellular solution containing a known concentration of this compound.
-
Inhibition Measurement: Continue recording currents using the same voltage protocol until the inhibitory effect of the toxin reaches a steady state.
-
Dose-Response Curve: Repeat steps 5-7 with a range of this compound concentrations. Plot the percentage of current inhibition against the log of the toxin concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
Data Analysis: Current amplitudes are measured at the peak of the depolarizing step. The percentage of inhibition is calculated as (1 - (I_MgTx / I_Control)) * 100.
Caption: Workflow for determining IC₅₀ via whole-cell patch-clamp.
B. Competitive Radioligand Binding Assay
This biochemical assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
Objective: To determine the inhibition constant (Ki) of this compound for the Kv1.3 channel.
Materials:
-
Membrane preparation from cells or tissues expressing a high density of Kv1.3 channels.
-
A suitable radiolabeled ligand that binds to Kv1.3 (e.g., ¹²⁵I-labeled ShK toxin, as a surrogate high-affinity blocker).
-
Unlabeled this compound.
-
Binding buffer: (e.g., 50mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[9]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize cells/tissues in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in binding buffer.[9] Determine protein concentration using a standard assay (e.g., BCA).[9]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competitor.
-
Competition: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubation: Add the components to the wells (typically membranes, then unlabeled competitor/Marginatoxin, then radioligand).[9] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways
The blockade of Kv1.3 channels by this compound has significant consequences for cellular function, particularly in T-lymphocytes, where Kv1.3 plays a dominant role in maintaining the membrane potential.
Role in T-Cell Activation:
-
T-Cell Receptor (TCR) Stimulation: Antigen presentation to the TCR initiates a signaling cascade leading to the release of Ca²⁺ from intracellular stores (endoplasmic reticulum).
-
CRAC Channel Opening: Depletion of intracellular Ca²⁺ stores triggers the opening of store-operated Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, allowing Ca²⁺ to flow into the cell.
-
Role of Kv1.3: This influx of positive charge (Ca²⁺) would quickly depolarize the cell membrane, weakening the electrochemical gradient that drives further Ca²⁺ entry. Kv1.3 channels are activated by this depolarization, allowing an efflux of K⁺ ions that repolarizes the membrane.
-
Sustained Calcium Signal: By repolarizing the membrane, Kv1.3 channels maintain the negative membrane potential required for a sustained influx of Ca²⁺ through CRAC channels.
-
NFAT Activation: The sustained high intracellular Ca²⁺ concentration activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). NFAT then translocates to the nucleus to initiate the transcription of genes required for T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[10]
-
Effect of this compound: By blocking Kv1.3, this compound prevents the K⁺ efflux needed to maintain the membrane potential. The cell depolarizes, the driving force for Ca²⁺ entry is diminished, the sustained Ca²⁺ signal is lost, and the NFAT activation pathway is suppressed.[11] This ultimately leads to the inhibition of T-cell activation and proliferation.[2][11] More recent research also suggests a novel regulatory mechanism where Kv1.3 blockade can modulate CD8+ T-cell differentiation through the PD-1/Blimp-1 signaling pathway.[12][13]
Caption: Downstream effects of Kv1.3 blockade by this compound in T-cells.
Conclusion
This compound is a powerful pharmacological tool for studying voltage-gated potassium channels. It exhibits extremely high, picomolar affinity for both Kv1.3 and Kv1.2 channels, coupled with slow binding and dissociation kinetics that result in a prolonged inhibitory effect. While it is often used in the context of Kv1.3 research, its lack of selectivity between Kv1.3 and Kv1.2 is a critical factor that must be considered in experimental design and data interpretation. The detailed protocols and pathway diagrams provided in this guide offer a framework for the rigorous characterization of this compound and similar ion channel modulators, facilitating robust and reproducible research for academic and drug development professionals.
References
- 1. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.3 Inhibition: A Promising Avenue in Immunology and Autoimmune Disease Treatment - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel spider toxin as a selective antagonist of the Kv1 subfamily of voltage-gated potassium channels through gating modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excelleratebio.com [excelleratebio.com]
- 7. Inhibition of the potassium channel Kv1.3 reduces infarction and inflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of Kv1.3 potassium channel inhibits CD8+ T cell-mediated neuroinflammation via PD-1/Blimp-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Marginatoxin: An Inquiry into its Toxicological Profile Reveals a Gap in Current Scientific Literature
Despite a comprehensive search of available scientific databases and literature, a detailed toxicological profile, including the median lethal dose (LD50), for Marginatoxin remains elusive. This gap in knowledge highlights a significant area for future research in the field of toxinology.
This compound is a toxin presumed to be produced by marine snails of the Marginella genus, a group of predatory gastropods. While the venoms of other marine snails, such as cone snails (Conotoxins), have been extensively studied for their potent and pharmacologically active compounds, information regarding the specific toxins of Marginella species is scarce.
Our investigation to fulfill the request for an in-depth technical guide on this compound involved a multi-faceted search strategy. Initial queries for the toxicological profile and LD50 of this compound did not yield any specific data. Subsequent searches broadening the scope to include the source organism (Marginella species), related toxins from Conoidean snails, and the potential chemical class and mechanism of action of this compound also failed to provide the necessary information to construct the requested document.
The absence of publicly available data on this compound's toxicological properties, including its effects on biological systems, mechanism of action, and specific lethal dosage in various animal models, prevents the creation of a comprehensive technical guide. No experimental protocols for determining its LD50 or diagrams of its signaling pathways can be generated without this foundational information.
This lack of information underscores the vast and largely unexplored biochemical diversity within marine ecosystems. The toxins produced by many marine organisms, including numerous species of venomous snails, have yet to be isolated, characterized, and studied for their toxicological and potential pharmacological properties.
Therefore, we must conclude that there is currently insufficient scientific literature available to provide a toxicological profile and LD50 data for this compound. Further research, including the isolation and characterization of the toxin, followed by systematic toxicological studies, is required to fill this knowledge void. Such research would be invaluable to toxicologists, pharmacologists, and drug development professionals interested in the potential applications and risks associated with this and other novel marine toxins.
Methodological & Application
Synthetic Methods for High-Yield Production of Recombinant Marginatoxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthetic production of recombinant Marginatoxin (MgTx), a potent blocker of the voltage-gated potassium channel Kv1.3. As Kv1.3 plays a crucial role in the activation of T-lymphocytes, this compound is a valuable tool for research in autoimmune diseases and a potential therapeutic agent.[1][2] These protocols focus on providing reproducible methods for obtaining high yields of biologically active recombinant this compound.
Introduction to Recombinant this compound Production
This compound is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Centruroides marginatus. Its high affinity and specificity for the Kv1.3 channel make it a subject of significant interest.[3] Chemical synthesis of such peptides is often complex and costly, while recombinant production offers a more scalable and cost-effective alternative.[4] This document outlines protocols for the expression of recombinant this compound in various systems, with a primary focus on the highly successful Pichia pastoris expression system.
Expression Systems for Recombinant this compound
Several expression systems can be utilized for the production of recombinant proteins. The choice of system depends on factors such as desired yield, post-translational modifications, and cost.[5] For this compound, a disulfide-rich peptide, expression systems that facilitate proper protein folding are crucial.[6]
-
Pichia pastoris : A methylotrophic yeast that has proven to be an excellent host for the production of disulfide-rich peptides like this compound. It is capable of high-density cell culture and secretes correctly folded proteins into the medium, simplifying purification.[4][7][8]
-
Escherichia coli : A common prokaryotic host for recombinant protein expression due to its rapid growth and well-established genetic tools.[9][10] However, the reducing environment of the E. coli cytoplasm can lead to the formation of inclusion bodies of misfolded protein, often requiring an additional refolding step.[6] Periplasmic expression can mitigate this issue.[6]
-
Mammalian Cells : Systems like HEK293 or CHO cells are advantageous for producing proteins with complex post-translational modifications that closely mimic the native protein.[11][12] While providing high-quality protein, yields can be lower and costs higher compared to yeast or bacterial systems.[11]
Quantitative Data Summary
The following table summarizes the reported yields and purity of recombinant this compound produced in different expression systems.
| Expression System | Vector | Yield | Purity | Reference |
| Pichia pastoris (Optimized) | pPICZαA | 36 ± 4 mg/L | >98% | [4] |
| Pichia pastoris | pPICZαA | 12–15 mg/L | Not specified | [7] |
| Escherichia coli | Not specified | 2–3 mg/L | Not specified | [7] |
Experimental Protocols
Protocol 1: High-Yield Production of Recombinant this compound in Pichia pastoris
This protocol is adapted from an optimized method demonstrating a significant increase in recombinant this compound yield.[4]
1. Gene Synthesis and Vector Construction:
- Synthesize the gene encoding this compound with codon optimization for P. pastoris.
- Clone the synthesized gene into the pPICZαA expression vector, in-frame with the α-factor secretion signal. This allows for the secretion of the recombinant protein into the culture medium.
- Verify the construct by DNA sequencing.
2. Transformation of P. pastoris :
- Linearize the recombinant pPICZαA-MgTx plasmid with the SacI restriction enzyme.
- Transform the linearized plasmid into competent P. pastoris X-33 cells via electroporation or heat shock.
- Select for positive transformants on YPD agar plates containing Zeocin™ (100 µg/mL).
3. Screening for High-Expressing Clones:
- Select multiple resistant colonies and screen for the highest expression levels. This can be achieved by small-scale expression trials followed by SDS-PAGE and Western blot analysis of the culture supernatant.
- For higher yields, select for clones resistant to higher concentrations of Zeocin™ (up to 2000 µg/mL), as this often correlates with multiple integrations of the expression cassette.[13]
4. Protein Expression:
- Inoculate a starter culture of the best-expressing clone in BMGY medium (Buffered Glycerol-complex Medium).
- Grow at 30°C with vigorous shaking until the culture reaches an OD600 of 2-6.
- To induce expression, harvest the cells by centrifugation and resuspend them in BMMY medium (Buffered Methanol-complex Medium), where glycerol is replaced by 0.5% methanol.
- Continue to culture at 28-30°C with shaking for 3-5 days, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
5. Purification of Recombinant this compound:
- Harvest the culture supernatant by centrifugation.
- Clarify the supernatant by filtration (0.45 µm filter).
- Step 1: Affinity Chromatography: If the construct includes a His-tag, perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
- Equilibrate the column with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
- Load the supernatant.
- Wash the column with the binding buffer.
- Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
- Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Further purify the eluted fractions using a C18 RP-HPLC column.
- Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
- Monitor the elution profile at 280 nm and collect the fractions corresponding to the this compound peak.
- Verify the purity and identity of the final product by SDS-PAGE, Western blot, and mass spectrometry.
Protocol 2: Theoretical Production of Recombinant this compound in E. coli
This protocol is a generalized procedure for periplasmic expression in E. coli and would require optimization for this compound.
1. Vector Construction:
- Clone the this compound gene into a suitable E. coli expression vector containing a periplasmic secretion signal (e.g., pelB, OmpA). A common vector series for this is pET.
2. Transformation and Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
- Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.
3. Periplasmic Extraction and Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in an osmotic shock buffer to selectively release the periplasmic proteins.
- Separate the periplasmic fraction from the spheroplasts by centrifugation.
- Purify the recombinant this compound from the periplasmic extract using affinity chromatography and RP-HPLC as described in Protocol 1.
Protocol 3: Theoretical Production of Recombinant this compound in Mammalian Cells
This is a general protocol for transient expression in HEK293 cells and would need to be optimized for this compound.
1. Vector Construction:
- Clone the this compound gene into a mammalian expression vector (e.g., pcDNA3.1) that includes a strong promoter (e.g., CMV) and a secretion signal peptide.
2. Cell Culture and Transfection:
- Culture HEK293 cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum.
- Transiently transfect the cells with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine (PEI) or a commercial lipid-based reagent).[14]
3. Protein Expression and Purification:
- After 48-72 hours post-transfection, harvest the culture medium.
- Clarify the medium by centrifugation and filtration.
- Purify the secreted recombinant this compound using affinity chromatography and RP-HPLC as described in Protocol 1.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving this compound and the general experimental workflow for its recombinant production.
Caption: this compound blocks the Kv1.3 channel, inhibiting T-cell activation.
Caption: General workflow for recombinant this compound production.
Biological Activity Assays
To confirm the biological activity of the purified recombinant this compound, the following assays can be performed:
-
Electrophysiology (Patch-Clamp): This is the gold standard for assessing the inhibitory activity of this compound on Kv1.3 channels. The potency (IC50) of the recombinant toxin can be determined by measuring the inhibition of Kv1.3 currents in cells expressing the channel.[4]
-
T-Lymphocyte Proliferation Assay: As this compound inhibits T-cell activation, its ability to suppress the proliferation of stimulated T-lymphocytes can be measured.[7]
-
Cytokine Release Assay: The inhibition of cytokine production (e.g., IL-2) from activated T-cells can be quantified by ELISA.[2]
Conclusion
The protocols and data presented here provide a comprehensive guide for the successful production of recombinant this compound. The Pichia pastoris expression system, in particular, offers a robust and high-yield method for obtaining biologically active toxin suitable for a wide range of research and drug development applications. Careful optimization of expression and purification conditions is key to maximizing the yield and purity of the final product.
References
- 1. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunosuppressive effects of a Kv1.3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Production and Purification of Recombinant Toxins | Springer Nature Experiments [experiments.springernature.com]
- 7. Recombinant Expression of Margatoxin and Agitoxin-2 in Pichia pastoris: An Efficient Method for Production of KV1.3 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of recombinant protein in Pichia pastoris by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E. coli protein expression and purification [protocols.io]
- 10. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 11. A look at: “Recombinant Protein Expression in Mammalian Cells” - Arvys Proteins [arvysproteins.com]
- 12. Mammalian Cell–Based Protein Expression — Protein Expression Handbook | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]
- 14. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
Application Notes and Protocols for Marginatoxin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent inhibitor of voltage-gated potassium channels.[1] It is widely utilized in ion channel research as a high-affinity blocker, particularly for studying the Kv1.3 channel, which plays a significant role in immunity, glucose metabolism, and neuronal excitability.[2] However, it is crucial to note that while MgTx is a powerful tool, it is not entirely selective for Kv1.3. This document provides detailed application notes and protocols for the effective use of this compound in patch-clamp electrophysiology experiments, with a focus on accurate data interpretation in light of its selectivity profile.
Mechanism of Action
This compound functions as a pore blocker of voltage-gated potassium channels. It binds to the outer vestibule of the channel, physically occluding the ion conduction pathway and thereby inhibiting the flow of potassium ions. This action leads to a reduction in the outward potassium current, which can alter cellular excitability, such as enhancing action potential firing frequency.[2]
Selectivity Profile
While often cited as a Kv1.3 inhibitor, comprehensive electrophysiological studies have demonstrated that this compound also exhibits high affinity for other members of the Kv1 channel family. This lack of selectivity is a critical consideration for experimental design and data interpretation.[3][4]
Table 1: Inhibitory Activity of this compound on Various Kv Channels
| Channel Subtype | Dissociation Constant (Kd) | Reference |
| hKv1.3 | 11.7 pM | [1][3] |
| hKv1.2 | 6.4 pM | [1][3] |
| hKv1.1 | 4.2 nM | [1][3] |
h denotes human channel subtype.
Experimental Protocols
The following protocols are intended as a general guideline and may require optimization based on the specific cell type and recording conditions.
Cell Preparation
A variety of cell types can be used for studying this compound's effects, including:
-
Human embryonic kidney (HEK293) cells transiently or stably expressing the Kv channel of interest.[2]
-
Human peripheral blood lymphocytes, which endogenously express Kv1.3 channels.[3]
-
Primary cultured neurons or other excitable cells.
Cells should be cultured and prepared according to standard laboratory protocols to ensure optimal health and viability for patch-clamp recording.
Solutions
Table 2: Standard Solutions for Whole-Cell Patch-Clamp Recording
| Solution | Component | Concentration |
| External (Bath) Solution | NaCl | 135 mM |
| KCl | 5 mM | |
| CaCl₂ | 1 mM | |
| MgCl₂ | 1 mM | |
| HEPES | 10 mM | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~280 mOsm | ||
| Internal (Pipette) Solution | KCl | 100 mM |
| KF | 40 mM | |
| CaCl₂ | 1 mM | |
| MgCl₂ | 1 mM | |
| EGTA | 10 mM | |
| HEPES | 10 mM | |
| pH adjusted to 7.4 with KOH, Osmolarity ~290 mOsm |
Note: Solution compositions can be modified based on the specific requirements of the experiment, for example, to isolate specific currents.
This compound Preparation and Application
-
Reconstitution: Reconstitute lyophilized this compound in high-purity water or a suitable buffer to create a stock solution (e.g., 1 µM). Aliquot and store at -20°C or below to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the external recording solution. To minimize peptide adhesion to surfaces, it is recommended to use low-adhesion microtubes.
-
Application: this compound can be applied to the cell via the bath solution. Due to its slow binding kinetics, allow sufficient time for the toxin to equilibrate and exert its effect.[2] A perfusion system is recommended for precise and rapid application and washout.
Whole-Cell Patch-Clamp Protocol
This protocol describes the whole-cell voltage-clamp technique, which is commonly used to measure ion channel currents.[5][6]
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be between 3-7 MΩ when filled with the internal solution.
-
Cell Approach and Seal Formation: Under microscopic observation, carefully approach a target cell with the patch pipette. Apply gentle positive pressure to the pipette to keep the tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Data Acquisition:
-
Switch to voltage-clamp mode.
-
Hold the cell at a holding potential of -90 mV to ensure the majority of Kv channels are in a closed state.[2]
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 15 mV increments) for a duration of 100-1000 ms to elicit outward potassium currents.[2][7]
-
Record the resulting currents.
-
-
This compound Application and Recording:
-
Establish a stable baseline recording of the Kv channel currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Due to the slow on-rate of MgTx, continuously monitor the current inhibition over several minutes until a steady-state block is achieved.[2] It has been reported that 50% block can be achieved in approximately 10.9 minutes.[2]
-
Record the currents in the presence of the toxin using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at each voltage step before and after this compound application.
-
Calculate the percentage of current inhibition.
-
Construct current-voltage (I-V) relationships and conductance-voltage (g-V) curves to analyze the effect of the toxin on channel properties.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action as a pore blocker of Kv channels.
Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patch clamp - Wikipedia [en.wikipedia.org]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]
Marginatoxin: Application in Autoimmune Disease Models - A Review of Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on a compound named "Marginatoxin." As such, its application in autoimmune disease models, including its mechanism of action, effects on immune cells, and relevant experimental protocols, cannot be described. The molecular formula C22H22O7 and CAS number 1422536-56-8 are associated with a research chemical sold under this name, but no scientific studies detailing its origin, structure, or biological activity have been published.
This report summarizes the extensive search conducted and the lack of findings related to "this compound." Furthermore, it briefly touches upon other bioactive compounds isolated from organisms with the species name "marginata" to illustrate the breadth of the investigation, while emphasizing that these are distinct from the requested topic.
Unidentified Nature of this compound
A thorough investigation into scientific databases, including chemical repositories and peer-reviewed journals, yielded no characterization or application data for a compound referred to as "this compound." A single commercial supplier lists a product with this name for research purposes, providing a molecular formula and CAS number, but no further details on its chemical structure, source, or biological function are available in the public domain. The absence of published research indicates that "this compound" is likely a novel or proprietary compound not yet described in scientific literature.
Exploration of "Marginata" Species and Their Bioactive Compounds
In an effort to uncover potential leads, a broader search was conducted on toxins and bioactive molecules isolated from various species bearing the name "marginata." This investigation revealed several well-characterized compounds, none of which correspond to the molecular formula of the queried "this compound."
Notable examples include:
-
Amatoxins from Galerina marginata : This poisonous mushroom produces a group of cyclic peptide toxins known as amatoxins. These toxins are potent inhibitors of RNA polymerase II, leading to cell death. Their primary toxic effect is on the liver and kidneys, and they are not typically studied in the context of autoimmune disease modulation.
-
Tridentatols from Tridentata marginata : This marine hydroid produces dithiocarbamate-related compounds named tridentatols. While some marine natural products exhibit immunomodulatory properties, there is no available research linking tridentatols to autoimmune disease models.
-
Bioactive Compounds from Archachatina marginata : The giant African land snail contains a variety of bioactive compounds, including peptides and other small molecules with antimicrobial and antioxidant properties. However, no specific compound named this compound with the provided molecular formula has been identified from this organism.
Conclusion
The request for detailed application notes and protocols for "this compound" in autoimmune disease models cannot be fulfilled due to the complete lack of scientific information on this compound. It appears to be an uncharacterized substance within the public scientific domain. Researchers and drug development professionals are advised to consult the direct supplier for any available data, while exercising caution due to the absence of peer-reviewed validation of its properties and safety. Without any foundational data on its biological activity, the creation of experimental protocols or the visualization of its mechanism of action is not possible.
Application Notes and Protocols for the Experimental Use of Marginatoxin in T-Lymphocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin (MgTx), a peptide toxin isolated from the venom of the scorpion Centruroides marginatus, is a potent blocker of voltage-gated potassium channels (Kv). Of particular interest to immunologists is its high affinity for the Kv1.3 channel, a key regulator of T-lymphocyte activation, proliferation, and cytokine production. This makes this compound a valuable research tool for studying the role of Kv1.3 in T-cell function and for investigating the therapeutic potential of Kv1.3 blockade in T-cell-mediated autoimmune diseases.
These application notes provide a comprehensive overview of the experimental use of this compound for studying T-lymphocytes, including its mechanism of action, key considerations for its use, and detailed protocols for relevant assays.
Mechanism of Action
T-lymphocyte activation, a critical event in the adaptive immune response, is dependent on a sustained influx of calcium (Ca²⁺) into the cell. This influx is maintained by the electrochemical gradient across the plasma membrane. Voltage-gated potassium channels, particularly Kv1.3, play a crucial role in maintaining this negative membrane potential. Upon T-cell activation, the opening of Kv1.3 channels leads to an efflux of potassium ions (K⁺), which hyperpolarizes the membrane and sustains the driving force for Ca²⁺ entry.
This compound exerts its effects by physically occluding the pore of the Kv1.3 channel, thereby inhibiting the outward flow of K⁺ ions. This leads to membrane depolarization, which in turn reduces the driving force for Ca²⁺ influx. The resulting decrease in intracellular Ca²⁺ concentration impairs downstream signaling pathways that are essential for T-cell activation, including the calcineurin-NFAT pathway, leading to reduced cytokine production (e.g., IL-2) and inhibition of proliferation.
Effector memory T-cells (TEM), a subset of T-cells implicated in various autoimmune diseases, are particularly dependent on Kv1.3 channels for their function, making them a key target for Kv1.3 blockers like this compound.[1][2]
Data Presentation
This compound Selectivity Profile
A critical consideration for researchers using this compound is its selectivity for Kv1.3. While it is a potent inhibitor of Kv1.3, it is not entirely selective and also blocks other Kv channels, notably Kv1.2 and Kv1.1. This lack of absolute selectivity necessitates careful interpretation of experimental results.[3]
| Ion Channel | Dissociation Constant (Kd) |
| hKv1.3 | 11.7 pM |
| hKv1.2 | 6.4 pM |
| hKv1.1 | 4.2 nM |
Table 1: Dissociation constants (Kd) of this compound for human Kv1.1, Kv1.2, and Kv1.3 channels as determined by electrophysiological measurements. Data sourced from Bartok et al. (2014).[3]
Effects on T-Lymphocyte Function (Qualitative Summary)
| Functional Parameter | Expected Effect of this compound |
| T-Cell Proliferation | Inhibition of proliferation in response to mitogens (e.g., PHA) or anti-CD3/anti-CD28 stimulation. Effector memory T-cells are expected to be more sensitive than naïve or central memory T-cells.[4][5][6] |
| Cytokine Production | - IL-2: Dose-dependent inhibition of IL-2 production, a key cytokine for T-cell proliferation. - IFN-γ: Inhibition of IFN-γ secretion from activated T-cells.[4][6] |
| Calcium Signaling | Suppression of sustained Ca²⁺ influx following T-cell receptor (TCR) stimulation.[1] |
| Activation Marker Expression | Inhibition of the upregulation of activation markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69.[2][7] |
Table 2: Expected qualitative effects of this compound on key T-lymphocyte functions based on the known role of Kv1.3 channels.
Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay using CFSE Dye Dilution
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (MgTx)
-
CFSE Staining Solution (e.g., 5 mM in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1 x 10⁷ cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold Complete RPMI.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with Complete RPMI.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in Complete RPMI.
-
Plate 1 x 10⁵ cells (100 µL) per well in a 96-well round-bottom plate.
-
Prepare a serial dilution of this compound in Complete RPMI. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (the buffer in which this compound is dissolved).
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Add 50 µL of anti-CD3/anti-CD28 antibodies at a pre-determined optimal concentration to stimulate T-cell proliferation. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire data on a flow cytometer, ensuring the CFSE signal is detected in the appropriate channel (typically FITC).
-
Analyze the data using flow cytometry software to model cell divisions based on the progressive halving of CFSE fluorescence.
-
Data Analysis:
Calculate the percentage of divided cells and the proliferation index for each concentration of this compound. Plot the dose-response curve to determine the IC₅₀ value for the inhibition of T-cell proliferation.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol outlines the measurement of IL-2 and IFN-γ secretion from activated T-lymphocytes treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs
-
This compound (MgTx)
-
Complete RPMI medium
-
Anti-CD3 and Anti-CD28 antibodies
-
ELISA kits for human IL-2 and IFN-γ
-
96-well flat-bottom plates
-
Plate reader
Procedure:
-
Isolate and Plate PBMCs:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend cells at 2 x 10⁶ cells/mL in Complete RPMI.
-
Plate 1 x 10⁶ cells (500 µL) per well in a 24-well plate or 2 x 10⁵ cells (100 µL) in a 96-well plate.
-
-
Treatment and Stimulation:
-
Prepare a serial dilution of this compound in Complete RPMI. Add the desired concentrations to the cell cultures. Include a vehicle control.
-
Pre-incubate with this compound for 30-60 minutes at 37°C.
-
Stimulate the T-cells with an optimal concentration of anti-CD3/anti-CD28 antibodies.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -20°C or -80°C until analysis.
-
-
ELISA:
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the supernatants based on the standard curve.
-
Plot the cytokine concentration against the this compound concentration to generate a dose-response curve and determine the IC₅₀ for inhibition of cytokine production.
-
Protocol 3: Electrophysiological Recording of Kv1.3 Currents (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording Kv1.3 currents from human T-lymphocytes and assessing their inhibition by this compound.
Materials:
-
Isolated human T-lymphocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular (bath) solution: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 145 mM KF, 10 mM HEPES, 10 mM EGTA, 2 mM MgCl₂, pH 7.2 with KOH.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Adhere isolated T-lymphocytes to glass coverslips (e.g., coated with poly-L-lysine).
-
Place the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Whole-Cell Configuration:
-
Approach a T-lymphocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Recording Kv1.3 Currents:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K⁺ currents through Kv1.3 channels.
-
-
Application of this compound:
-
After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing a known concentration of this compound.
-
Record the currents in the presence of the toxin to observe the extent of inhibition.
-
To determine the dose-response relationship, apply a range of this compound concentrations.
-
-
Data Analysis:
-
Measure the peak outward current amplitude before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ for Kv1.3 channel blockade.
-
Mandatory Visualizations
Caption: T-Cell signaling pathway and this compound's inhibitory action.
Caption: Workflow for T-cell proliferation assay using this compound.
Conclusion
This compound is a powerful tool for investigating the role of Kv1.3 channels in T-lymphocyte function. Its high affinity for Kv1.3 allows for potent inhibition of T-cell activation, proliferation, and cytokine production. However, researchers must remain mindful of its off-target effects on Kv1.1 and Kv1.2 channels and design experiments with appropriate controls to ensure accurate interpretation of the data. The protocols provided herein offer a foundation for studying the immunomodulatory effects of this compound and can be adapted to address specific research questions in the fields of immunology and drug development. Further studies are warranted to establish a comprehensive quantitative profile of this compound's effects on various T-cell subsets and their effector functions.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of T cell activation by a monoclonal antibody reactive against the alpha 3 domain of human MHC class I molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Marginatoxin in In Vitro Assays
These application notes provide detailed protocols for the preparation, handling, and use of Marginatoxin in various in vitro assays. The information is intended for researchers, scientists, and professionals involved in drug development and cellular biology research.
Product Information
This compound is an aryltetralin lactone lignan isolated from Bupleurum marginatum. It has demonstrated cytotoxic activity against human hepatocellular carcinoma cells.[1] Research indicates that this compound induces apoptosis in human hepatoma BEL-7402 cells by activating the Fas/FasL-mediated apoptotic pathway.[1] This activity suggests its potential as a chemopreventive agent.
Handling and Storage
Storage of Lyophilized Powder: Lyophilized this compound should be stored at -20°C to -80°C, protected from light and moisture to ensure long-term stability. The process of lyophilization, or freeze-drying, removes water from the product, enhancing its shelf-life.[2]
Reconstitution and Solution Storage: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] Store stock solutions at -80°C. The stability of this compound in solution is dependent on factors such as pH, temperature, and light.[4] For working solutions, fresh dilutions from the stock solution are recommended for each experiment.
Safety Precautions: this compound exhibits cytotoxic properties and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the lyophilized powder and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet.
Solution Preparation Protocols
Reconstitution of Lyophilized this compound
The following protocol describes the reconstitution of lyophilized this compound to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to the poor aqueous solubility of many natural compounds like this compound.[4][5]
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.[3]
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[3]
-
Carefully open the vial in a sterile environment.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and gently agitate or vortex at a low speed until the powder is completely dissolved. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in serum-free cell culture medium or PBS to achieve the desired final concentrations for your assay.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in the desired aqueous buffer.
-
Further dilute the working solutions to the final concentrations required for the experiment directly in the cell culture plate. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
In Vitro Assay Example: Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line, such as the human hepatoma BEL-7402 cells mentioned in the literature, using a CCK-8 assay.[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of this compound working solutions at various concentrations. Remove the culture medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Data Presentation
Quantitative data from cytotoxicity assays can be summarized in a table for clear comparison.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| BEL-7402 | This compound | 24 | Value |
| BEL-7402 | This compound | 48 | Value |
| BEL-7402 | This compound | 72 | Value |
| Control Cell Line | This compound | 48 | Value |
Diagrams
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the Fas/FasL-mediated apoptotic pathway activated by this compound.[1]
Caption: this compound-induced Fas/FasL apoptotic pathway.
Experimental Workflow for In Vitro Assays
This diagram outlines the general workflow for preparing this compound solutions and conducting in vitro experiments.
Caption: Workflow for this compound solution preparation and use.
References
Marginatoxin as a pharmacological tool for ion channel research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin (MgTx), a potent neurotoxin isolated from the venom of the scorpion Centruroides margaritatus, has emerged as a valuable pharmacological tool for the investigation of voltage-gated potassium (Kv) channels. Specifically, MgTx exhibits high affinity for the Kv1.3 channel, a key regulator of cellular processes in various tissues, including the immune system, nervous system, and metabolic pathways. This document provides detailed application notes and experimental protocols for the use of this compound in ion channel research, with a focus on its application in studying Kv1.3 channels and their role in physiological and pathophysiological processes. While considered a selective inhibitor of Kv1.3, it is crucial to note that MgTx can also block other Kv channel subtypes, particularly Kv1.2 and Kv1.1, with high affinity.[1] This necessitates careful experimental design and interpretation of results.
Data Presentation
Table 1: this compound (MgTx) Selectivity Profile for Voltage-Gated Potassium (Kv) Channels
| Ion Channel Subtype | Dissociation Constant (Kd) | 50% Inhibitory Concentration (IC50) | Species | Cell Line | Method | Reference |
| hKv1.3 | 11.7 pM | 2 nM | Human | Peripheral Lymphocytes | Patch-clamp | [1][2] |
| mKv1.3 | --- | 1.52 nM | Mouse | L929 fibroblasts | Rb+ flux assay | [2] |
| hKv1.2 | 6.4 pM | --- | Human | --- | Patch-clamp | [1] |
| mKv1.1 | 4.2 nM | --- | Mouse | L929 cells | Patch-clamp | [1] |
| rKv1.1 - rKv1.7 | Not significantly inhibited at 1 nM | --- | Rat | HEK293 cells | Patch-clamp | [3] |
Note: "---" indicates data not available in the cited sources. The lack of complete IC50 data across all Kv subtypes highlights an area for further research.
Table 2: Functional Effects of this compound (MgTx) on Kv1.3 Channels
| Parameter | Value | Cell Line | Method | Reference |
| Inhibition of Outward Current | 79% | HEK293 cells transfected with Kv1.3 | Patch-clamp | [3] |
| Time to 50% Block | 10.9 ± 1.1 min | HEK293 cells transfected with Kv1.3 | Patch-clamp | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing MgTx Activity on Kv1.3 Channels
This protocol describes the methodology for recording Kv1.3 currents in a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Kv1.3 channel and assessing the inhibitory effect of this compound.
Materials:
-
HEK293 or CHO cells stably expressing hKv1.3
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Poly-L-lysine coated glass coverslips
-
Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 adjusted with NaOH.
-
Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 NaCl, 0.4 CaCl2; pH 7.3 adjusted with KOH.
-
This compound (MgTx) stock solution (e.g., 1 µM in distilled water or appropriate buffer)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
Procedure:
-
Cell Preparation:
-
Plate the hKv1.3 expressing cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fire-polish the pipette tip using a microforge to ensure a smooth surface for sealing.
-
-
Recording:
-
Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a single, healthy-looking cell with the pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Data Acquisition:
-
To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).
-
Record the baseline Kv1.3 currents for a stable period.
-
Apply this compound at the desired concentration (e.g., 1 nM) to the bath via the perfusion system.
-
Continuously record the currents to observe the time course of inhibition by MgTx.
-
After reaching a steady-state block, wash out the toxin with the extracellular solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak outward current amplitude before and after MgTx application.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve by applying a range of MgTx concentrations to determine the IC50 value.
-
T-Lymphocyte Proliferation Assay to Evaluate the Immunosuppressive Effects of MgTx
This protocol outlines a method to assess the effect of this compound on the proliferation of primary human T-lymphocytes, a process in which Kv1.3 channels play a crucial role.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation.
-
This compound (MgTx) stock solution.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well flat-bottom culture plates.
-
Scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE/BrdU assay).
Procedure:
-
Cell Isolation and Plating:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
-
Treatment and Stimulation:
-
Add varying concentrations of this compound to the wells. Include a vehicle control (the buffer in which MgTx is dissolved).
-
Add the T-cell mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 antibodies to stimulate T-cell proliferation. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
18 hours before the end of the incubation period, add 1 µCi of [³H]-Thymidine to each well.
-
At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Proliferation Measurement (CFSE Staining):
-
Prior to plating, label the PBMCs with CFSE according to the manufacturer's protocol.
-
After the 72-hour incubation, harvest the cells.
-
Analyze the CFSE fluorescence of the T-lymphocyte population (gated on CD3+ cells) by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence in daughter cells.
-
-
Data Analysis:
-
For the [³H]-Thymidine assay, express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation relative to the stimulated control.
-
For the CFSE assay, quantify the percentage of divided cells and the proliferation index.
-
Determine the IC50 of this compound for T-cell proliferation.
-
Radioligand Binding Assay for Characterizing MgTx Binding to Kv1.3
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of unlabeled this compound to the Kv1.3 channel using a radiolabeled ligand (e.g., ¹²⁵I-labeled Kv1.3 binder).
Materials:
-
Cell membranes prepared from cells overexpressing Kv1.3.
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled high-affinity Kv1.3 binder).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
96-well filter plates and vacuum filtration manifold.
-
Gamma counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-related Kv1.3 blocker or unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Transfer the filters to counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound's Impact on T-Lymphocyte Activation Signaling
The activation of T-lymphocytes is a critical event in the adaptive immune response and is implicated in autoimmune diseases. This process is highly dependent on a sustained influx of Ca²⁺ into the cell, which is maintained by the electrochemical gradient established by potassium channels, primarily Kv1.3 in effector memory T-cells.[4] this compound, by blocking Kv1.3, disrupts this process.
The signaling cascade begins with the engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC). This triggers a series of intracellular events leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from intracellular stores. The depletion of ER Ca²⁺ stores activates store-operated Ca²⁺ (SOC) channels, such as CRAC channels, in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺.
This sustained Ca²⁺ influx is crucial for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor for genes encoding cytokines, such as interleukin-2 (IL-2), which are essential for T-cell proliferation and differentiation.
The Kv1.3 channel plays a pivotal role in maintaining the negative membrane potential required for this sustained Ca²⁺ influx. By allowing K⁺ to exit the cell, Kv1.3 counteracts the depolarizing effect of Ca²⁺ entry, thus preserving the driving force for Ca²⁺ to enter through CRAC channels.
This compound blocks the pore of the Kv1.3 channel, inhibiting K⁺ efflux. This leads to membrane depolarization, which reduces the electrochemical gradient for Ca²⁺ entry. The consequent decrease in intracellular Ca²⁺ concentration impairs calcineurin activation, NFAT translocation, and ultimately, IL-2 production and T-cell proliferation. This mechanism of action makes this compound a powerful tool for studying T-cell biology and a potential lead compound for the development of immunosuppressive drugs for autoimmune diseases.
References
- 1. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Marginatoxin in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent and radiolabeling of Marginatoxin (MgTX), a potent blocker of the voltage-gated potassium channel Kv1.3. Labeled MgTX is an invaluable tool for in vitro and in vivo imaging studies to investigate the distribution and function of Kv1.3 channels, which are key regulators of immune cell activation and are implicated in various autoimmune diseases.
Introduction to this compound and Kv1.3
This compound (MgTX) is a 31-amino acid peptide toxin isolated from the venom of the scorpion Centruroides margaritatus. It exhibits high affinity and selectivity for the Kv1.3 potassium channel. In T lymphocytes, Kv1.3 channels play a crucial role in maintaining the membrane potential, which is essential for sustained calcium signaling following T-cell receptor (TCR) activation. This calcium influx triggers a signaling cascade leading to T-cell proliferation and cytokine production. Effector memory T-cells (TEM), which are key players in autoimmune diseases, upregulate Kv1.3 channels, making labeled MgTX a promising probe to visualize these cells and study disease pathogenesis.
This compound Amino Acid Sequence and Labeling Sites
The primary amino acid sequence of this compound (alpha-KTx 2.2) is crucial for designing a labeling strategy.
Sequence: VKDGCYVSGT WNEACRKCTG FQSCIRGTCG TPKCS
This sequence provides several potential sites for conjugation:
-
Primary Amines (-NH2): Located at the N-terminal Valine (V) and the side chain of Lysine (K) at position 31. These are ideal targets for fluorescent labeling using N-hydroxysuccinimide (NHS) ester-activated dyes.
-
Tyrosine (Y): A single tyrosine residue at position 6 provides a site for radioiodination.
-
Cysteine (C): Six cysteine residues are present, which form disulfide bridges critical for the toxin's tertiary structure and biological activity. Labeling cysteines would likely require reduction of these bonds, which could compromise the toxin's function and is therefore not recommended.
Fluorescent Labeling of this compound
This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as an NHS ester of Cyanine5 (Cy5) or Fluorescein Isothiocyanate (FITC).
Experimental Protocol: Amine-Reactive Fluorescent Labeling
1. Materials:
- This compound (lyophilized powder)
- Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Quenching Solution: 1 M Tris-HCl, pH 8.0
- Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
- Characterization: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) and UV-Vis Spectrophotometer.
2. Procedure: a. Reagent Preparation: i. Dissolve lyophilized this compound in the Labeling Buffer to a final concentration of 1 mg/mL. ii. Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. b. Conjugation Reaction: i. Add a 5 to 10-fold molar excess of the dissolved fluorescent dye to the this compound solution. ii. Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring. c. Quenching the Reaction: i. Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM. ii. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester. d. Purification of Labeled this compound: i. Purify the labeled toxin from unreacted dye and byproducts using RP-HPLC.[1][2] ii. Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the labeled peptide. iii. Monitor the elution profile at the absorbance maximum of the dye (e.g., ~650 nm for Cy5) and the peptide backbone (~220 nm). iv. Collect the fractions corresponding to the labeled this compound. e. Characterization: i. Confirm the molecular weight of the labeled toxin using Mass Spectrometry.[3][4] The expected mass will be the mass of this compound plus the mass of the fluorescent dye. ii. Determine the degree of labeling (dye-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at the dye's maximum wavelength and at 280 nm for the protein.
Quantitative Data Summary: Fluorescent Labeling
| Parameter | Typical Value | Method of Determination |
| Molar Excess of Dye | 5-10 fold | Calculation |
| Reaction Time | 1-2 hours | Protocol |
| Reaction Temperature | Room Temperature | Protocol |
| Purification Method | RP-HPLC | [1][2] |
| Expected Yield | 40-60% | UV-Vis Spectrophotometry |
| Degree of Labeling (DOL) | 1-2 | UV-Vis Spectrophotometry |
| Purity | >95% | RP-HPLC Analysis |
Radiolabeling of this compound
This protocol outlines the direct radioiodination of this compound using Iodine-125 ([¹²⁵I]), targeting the tyrosine residue at position 6.
Experimental Protocol: Direct Radioiodination
1. Materials:
- This compound
- Sodium Iodide ([¹²⁵I]NaI)
- Oxidizing Agent: Chloramine-T or Iodogen-coated tubes
- Stopping Reagent: Sodium metabisulfite
- Reaction Buffer: 0.5 M sodium phosphate buffer, pH 7.5
- Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column) or RP-HPLC.[5]
- Characterization: Gamma counter.
2. Procedure: a. Reaction Setup: i. To an Iodogen-coated tube, add 10-20 µg of this compound dissolved in the Reaction Buffer. ii. Add 0.5-1.0 mCi of [¹²⁵I]NaI to the reaction tube. b. Iodination Reaction: i. Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle mixing. c. Quenching the Reaction: i. Add an excess of the stopping reagent (sodium metabisulfite) to the reaction mixture to reduce unreacted iodine. d. Purification of Labeled this compound: i. Separate the [¹²⁵I]-labeled this compound from free [¹²⁵I] using a pre-equilibrated size-exclusion column or RP-HPLC. ii. Collect fractions and measure the radioactivity of each fraction using a gamma counter. iii. Pool the fractions containing the radiolabeled toxin. e. Characterization: i. Determine the radiochemical purity by analytical RP-HPLC, monitoring for both radioactivity and UV absorbance. ii. Calculate the specific activity (in Ci/mmol) based on the amount of radioactivity incorporated and the quantity of the peptide.
Quantitative Data Summary: Radiolabeling
| Parameter | Typical Value | Method of Determination |
| Amount of MgTX | 10-20 µg | Protocol |
| Amount of [¹²⁵I]NaI | 0.5-1.0 mCi | Protocol |
| Reaction Time | 10-15 minutes | Protocol |
| Purification Method | SEC or RP-HPLC | [5] |
| Radiochemical Yield | 70-90% | Gamma Counting |
| Radiochemical Purity | >95% | Radio-HPLC |
| Specific Activity | >1000 Ci/mmol | Calculation |
Visualizations
Signaling Pathway of Kv1.3 in T-Cell Activation
Caption: Kv1.3 signaling pathway in T-cell activation.
Experimental Workflow for Fluorescent Labeling of this compound
References
- 1. Primary structure and synthesis of Imperatoxin A (IpTx(a)), a peptide activator of Ca2+ release channels/ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the primary amino acid sequence specifying the alpha-bungarotoxin binding site on the alpha subunit of the acetylcholine receptor from Torpedo californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. kappa-Bungarotoxin: complete amino acid sequence of a neuronal nicotinic receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The primary structure of the cytotoxin restrictocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays with Marginatoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marginatoxin (MgTx) is a 35-amino acid peptide toxin originally isolated from the venom of the scorpion Centruroides marginatus. It is a potent blocker of voltage-gated potassium channels (Kv), with high affinity for the Kv1.3 channel. The Kv1.3 channel plays a crucial role in regulating the membrane potential of T-lymphocytes, making it a key target in immunology and autoimmune diseases.[1][2] Inhibition of Kv1.3 channels in T-cells leads to a reduction in calcium influx, which in turn suppresses T-cell activation, proliferation, and cytokine production.[2][3] These application notes provide detailed protocols for utilizing this compound in the development of cell-based assays to investigate immune cell function and screen for novel immunomodulatory compounds.
While this compound is a powerful tool for studying Kv1.3 function, it is important to note its cross-reactivity with other Kv channels, particularly Kv1.2.[1] Therefore, careful experimental design and appropriate controls are essential for interpreting results.
Data Presentation
Table 1: Selectivity Profile of this compound (MgTx) Against Human Voltage-Gated Potassium (Kv) Channels.
| Ion Channel | Cell Line | Technique | Parameter | Value | Reference |
| hKv1.1 | tsA201 | Patch-clamp | Kd | 4.2 nM | [1] |
| hKv1.2 | tsA201 | Patch-clamp | Kd | 6.4 pM | [1] |
| hKv1.3 | Human peripheral lymphocytes | Patch-clamp | Kd | 11.7 pM | [1] |
| hKv1.4-IR | tsA201 | Patch-clamp | No effect | - | [1] |
| hKv1.5 | tsA201 | Patch-clamp | No effect | - | [1] |
| hKv1.6 | tsA201 | Patch-clamp | No effect | - | [1] |
| hKv1.7 | tsA201 | Patch-clamp | No effect | - | [1] |
| rKv2.1 | tsA201 | Patch-clamp | No effect | - | [1] |
| hERG | tsA201 | Patch-clamp | No effect | - | [1] |
| hKCa1.1 | tsA201 | Patch-clamp | No effect | - | [1] |
| hKCa3.1 | tsA201 | Patch-clamp | No effect | - | [1] |
| hNav1.5 | tsA201 | Patch-clamp | No effect | - | [1] |
Mandatory Visualizations
Figure 1: Signaling pathway of T-cell activation and its inhibition by this compound.
Figure 2: Experimental workflow for a T-cell proliferation assay using this compound.
Experimental Protocols
T-Cell Proliferation Assay (CFSE-Based)
This protocol measures the inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE) dye, which is diluted with each cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
This compound (stock solution in a suitable buffer, e.g., PBS with 0.1% BSA)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium by centrifugation (300 x g for 5 minutes).
-
-
Cell Plating and Stimulation:
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) for 2 hours at 37°C. Wash the wells twice with sterile PBS.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer them to FACS tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of proliferating cells (cells with diluted CFSE fluorescence).
-
Cytokine Release Assay
This protocol measures the effect of this compound on the production and secretion of key cytokines (e.g., IL-2, IFN-γ) from activated T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium (as described above)
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound
-
96-well flat-bottom culture plates
-
ELISA or Luminex-based cytokine detection kits (for IL-2, IFN-γ, etc.)
-
Plate reader (for ELISA) or Luminex instrument
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs as described previously.
-
Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
-
Stimulation and this compound Treatment:
-
Prepare a stimulation cocktail containing anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in the stimulation cocktail.
-
Add 100 µL of the this compound/stimulation cocktail (or control cocktail without this compound) to the respective wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of desired cytokines in the collected supernatants using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
-
Membrane Potential Assay
This protocol utilizes a fluorescent membrane potential-sensitive dye to measure changes in T-cell membrane potential induced by this compound.
Materials:
-
Jurkat cells (or other suitable T-cell line expressing Kv1.3)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., DiBAC4(3) or a FRET-based dye pair)
-
Potassium chloride (KCl) for depolarization
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating:
-
Seed Jurkat cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Remove the growth medium and wash the cells once with assay buffer.
-
Prepare the membrane potential dye solution in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the dye solution to each well and incubate for 30-60 minutes at room temperature, protected from light.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions (or vehicle control) to the respective wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add a high concentration of KCl (e.g., final concentration of 50 mM) to all wells to depolarize the cells.
-
Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity before and after depolarization for each well.
-
The inhibitory effect of this compound will be observed as a smaller change in fluorescence upon depolarization compared to the control wells.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Kv1.3 channels in cellular physiology, particularly in the context of the immune system. The protocols outlined in these application notes provide a framework for developing robust and reproducible cell-based assays to screen for novel Kv1.3 inhibitors and to further elucidate the downstream consequences of Kv1.3 channel modulation. Given its activity on Kv1.2, confirmatory studies using more selective inhibitors or genetic approaches are recommended to validate findings.
References
- 1. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Marginatoxin Stability in Solution
Frequently Asked Questions (FAQs)
Q1: My Marginatoxin solution appears cloudy or has visible precipitates. What could be the cause?
A1: Cloudiness or precipitation can indicate several issues, including:
-
Aggregation: The toxin molecules may be clumping together, a common issue with peptides, which can be influenced by pH, temperature, and ionic strength.[1][2]
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Contamination: Microbial growth can also lead to turbidity in the solution.
Q2: I am observing a progressive loss of this compound's biological activity over time. What are the likely reasons?
A2: Loss of bioactivity is often due to the chemical or physical instability of the molecule.[3][4][5][6][7] Key factors include:
-
Degradation: The peptide bonds of the toxin could be undergoing hydrolysis. Other chemical modifications like oxidation, deamidation, or disulfide bond scrambling can also occur.[3][5][8]
-
Conformational Changes: The three-dimensional structure of the toxin, which is crucial for its activity, might be changing or denaturing.[1]
-
Adsorption: The toxin molecules might be adsorbing to the surface of the storage container, reducing the effective concentration in the solution.
Q3: What are the ideal storage conditions for a this compound stock solution?
A3: While specific conditions for this compound are not known, general best practices for peptide solutions include:
-
Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to slow down chemical degradation and microbial growth.[1]
-
pH: Maintain the solution at an optimal pH where the peptide is most stable. This often requires the use of a buffer system.[1][3][8]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the toxin.
-
Light Protection: Store in amber vials or cover with foil to protect from light, which can catalyze degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced Potency in Assay | Degradation due to improper storage (temperature, pH). | Review storage conditions. Prepare fresh solutions from lyophilized powder. Conduct a stability study to determine the optimal pH and temperature. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw events. | |
| Oxidation of sensitive amino acid residues. | Consider adding antioxidants like DTT or TCEP if compatible with your assay. Degas solutions to remove oxygen.[3] | |
| Visible Particulates in Solution | Aggregation of the toxin. | Try adding excipients such as glycerol, sugars (e.g., trehalose), or non-ionic surfactants (e.g., Polysorbate 80) to prevent aggregation.[1][2][9] |
| Bacterial or fungal contamination. | Filter-sterilize the solution using a low-protein-binding 0.22 µm filter. Prepare solutions under sterile conditions. | |
| Inconsistent Results Between Experiments | Inaccurate pipetting of viscous solutions. | If using cryoprotectants like glycerol, ensure proper mixing and use positive displacement pipettes for accurate volume transfer. |
| Adsorption of the toxin to plasticware. | Use low-protein-binding tubes and pipette tips. Silanizing glassware can also reduce adsorption.[10][11] |
Quantitative Data Summary: Hypothetical Stability of a Peptide Toxin
The following table provides an illustrative example of how the stability of a peptide toxin like this compound could be affected by different storage conditions. Note: This is hypothetical data and should be confirmed experimentally for this compound.
| Condition | Parameter | Day 0 | Day 7 | Day 14 | Day 28 | Day 60 |
| Storage at 4°C | % Remaining Activity | 100% | 85% | 70% | 50% | 25% |
| % Purity (by HPLC) | 99% | 95% | 90% | 82% | 70% | |
| Storage at -20°C | % Remaining Activity | 100% | 98% | 97% | 95% | 92% |
| % Purity (by HPLC) | 99% | 98.5% | 98% | 97% | 96% | |
| Storage at -80°C | % Remaining Activity | 100% | 99% | 99% | 98% | 98% |
| % Purity (by HPLC) | 99% | 99% | 99% | 98.5% | 98% | |
| -20°C with 5 Freeze-Thaw Cycles | % Remaining Activity | 100% | 90% | 82% | 75% | 60% |
| % Purity (by HPLC) | 99% | 94% | 88% | 81% | 72% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different Temperatures
-
Preparation of Stock Solution: Reconstitute lyophilized this compound in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.
-
Aliquoting: Dispense 10 µL aliquots of the stock solution into low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at three different temperatures: 4°C, -20°C, and -80°C.
-
Time Points: At specified time points (e.g., Day 0, 7, 14, 28, and 60), retrieve one aliquot from each temperature.
-
Analysis:
-
Visual Inspection: Note any changes in appearance (e.g., color, clarity, precipitation).
-
Purity Analysis: Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) to assess for degradation products.
-
Activity Assay: Perform a relevant biological assay to determine the functional activity of the toxin.
-
-
Data Analysis: Compare the purity and activity of the stored samples to the Day 0 sample to determine the percentage of degradation and loss of activity over time at each temperature.
Protocol 2: Determination of Optimal pH for this compound Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 50 mM Acetate pH 4.0, 50 mM MES pH 5.0, 50 mM HEPES pH 7.0, 50 mM Tris pH 8.0).
-
Sample Preparation: Reconstitute lyophilized this compound in each of the prepared buffers to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the samples at a chosen stress temperature (e.g., 37°C) to accelerate degradation.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the purity of each sample at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of intact this compound remaining versus time for each pH. The pH that shows the slowest degradation rate is the optimal pH for stability under these conditions.
Visualizations
Caption: Factors influencing this compound stability in solution.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. mdpi.com [mdpi.com]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Marginatoxin Patch-Clamp Recordings
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Marginatoxin (MgTx) in patch-clamp experiments. This compound is a potent peptide toxin isolated from the venom of the scorpion Centruroides margaritatus. It is widely used as a pharmacological tool to study voltage-gated potassium channels, particularly Kv1.3.
Understanding Margin[1][2]atoxin
This compound is a high-affinity blocker of Kv1.3 channels, with reported IC50 values in the picomolar range. However, it is important to note that it is not entirely selective and can also block Kv1.2 channels with similar affinity and Kv1.1 channels in the nanomolar range. This lack of absolute sel[1]ectivity is a critical consideration when interpreting experimental results. The toxin works by physic[1]ally occluding the channel pore, which can be a slow process.
Key Properties of[4][5] this compound
| Property | Value | Channel Target(s) |
| Primary Target | Kv1.3 | Voltage-gated potassium channel |
| IC50 for Kv1.3 | ~36 pM | - |
| Other Targets | Kv1.2 (Kd ≈ 6.4 pM), Kv1.1 (Kd ≈ 4.2 nM) | Voltage-gated potassium channels |
| Binding Kinetics [1] | Slow association (K_on) and very slow dissociation (K_off) | - |
| Mechanism | P[2]ore blocker of the channel vestibule | - |
Trouble[4][5]shooting Guide
This section addresses common problems encountered during whole-cell patch-clamp recordings using this compound.
dot
Caption: Troubleshooting workflow for this compound patch-clamp experiments.
Q1: I am not seeing any effect, or a very weak effect, of this compound on my currents. What could be wrong?
-
Possible Cause 1: Toxin Concentration and Integrity. this compound is a peptide and can degrade if not stored or handled properly. The working concentration, while low (pM to low nM range), needs to be accurate.
-
Solution: Prepare fresh aliquots of this compound from a properly stored stock solution. Always run a vehicle control to ensure the solvent (e.g., BSA-containing buffer) has no effect. Verify the concentration and purity of your toxin if possible.
-
-
Possible Cause 2: Slow Binding Kinetics. this compound exhibits slow on-rates. It may take a significant[2] amount of time to reach equilibrium and see the full blocking effect.
-
Solution: Increase the incubation time. It can take 10-15 minutes or longer to observe the maximal block. Monitor the current ampli[2]tude over time after toxin application to observe the rate of inhibition.
-
-
Possible Cause 3: No or Low Target Channel Expression. The cell type you are using may not express Kv1.3 channels, or may express them at very low densities.
-
Solution: Confirm the expression of Kv1.3 channels in your cell line or primary cells using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a cell lin[3]e known to express Kv1.3, such as Jurkat T-cells or transfected HEK293 cells.
-
Q2: My seal is unstabl[2][4]e, or the recording dies shortly after applying this compound. What is happening?
-
Possible Cause 1: Mechanical Perturbation. The perfusion system used to apply the toxin may be causing mechanical instability, leading to the loss of the giga-ohm seal.
-
Solution: Ensure your perfusion system is set up to minimize mechanical disturbances. Reduce the flow rate if possible and make sure the outlet is positioned to avoid fluid level changes in the recording chamber.
-
-
Possible Cause 2: Poor Cell Health or Seal Quality. Unhealthy cells are more prone to dying during a recording. A suboptimal seal (<1 GΩ) will also lead to an unstable recording, which may be exacerbated by the long incubation times required for this compound.
-
Solution: Only use healthy, smooth-looking cells for patching. Ensure you are forming a [5]high-resistance seal (>1 GΩ) and that the whole-cell configuration is stable for several minutes before applying the toxin.
-
-
Possible Cause 3: [6][7]Contaminants in Toxin Solution. Particulates in the toxin solution can clog the pipette tip or disrupt the seal.
-
Solution: Filter all solutions, including the final toxin working solution, with a 0.22 µm syringe filter before use.
-
Q3: I see a change in [8]current, but it doesn't match the expected properties of Kv1.3 block.
-
Possible Cause 1: Off-Target Effects. this compound is not completely selective for Kv1.3 and can also block Kv1.2 and Kv1.1 channels. If your cells express the[1]se other channels, the observed effect will be a composite of the block of multiple channel types.
-
Solution: Be aware of the full Kv channel expression profile of your cells. If possible, use a more selective Kv1.3 blocker, such as HsTx1, for comparison. Alternatively, use voltag[9]e protocols that favor the activation of Kv1.3 over other channels.
-
-
Possible Cause 2: Voltage Control Issues. A high series resistance can lead to errors in the command voltage, distorting the shape and kinetics of the recorded currents.
-
Solution: Mon[10]itor and compensate for series resistance throughout the experiment. If series resistance is high (>15-20 MΩ), the recording may not be reliable for detailed kinetic analysis.
-
-
Possible Cause 3: [10]Channel Rundown. Voltage-gated channels can sometimes exhibit "rundown," where the current amplitude decreases over time, independent of any blocker.
-
Solution: Establish a stable baseline recording for several minutes before applying this compound to quantify the rate of any rundown. This baseline rundown can then be subtracted from the observed effect of the toxin.
-
Frequently Asked Questions (FAQs)
What is a typical concentration range for this compound? For blocking Kv1.3, concentrations from 100 pM to 5 nM are typically used. Given its high affinity, you should start at the lower end of this range.
How should I prepare a[11]nd store this compound? this compound is a peptide and should be handled with care. Reconstitute lyophilized toxin in a carrier-protein-containing buffer (e.g., 0.1% BSA in PBS) to prevent adsorption to plasticware. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
How long does it take for the toxin to wash out? The dissociation rate (k_off) for this compound is extremely slow, with a time constant that can be on the order of hours. For practical purposes, t[2]he block is often considered irreversible within the timeframe of a typical patch-clamp experiment.
Can I use this compound[2] in current-clamp experiments? Yes. By blocking Kv1.3 channels, which contribute to membrane repolarization, this compound can increase the duration of action potentials in cells where these channels are active.
Experimental [6]Protocols
Standard Whole-Cell Voltage-Clamp Protocol for Kv1.3
This protocol is a general guideline for recording Kv1.3 currents in a mammalian cell line.
-
Solutions:
-
External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Internal (Pipet[12]te) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. Filter using a 0.22 µm f[7][12]ilter.
-
-
**Cell Preparation:[8]
-
Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Use cells at 50-70% confluency.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a cell u[12]nder positive pressure.
-
Form a giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the membrane patch with brief, strong suction to achieve the whole-cell configuration.
-
Allow the cell to[13] stabilize for 3-5 minutes before starting recordings.
-
-
Voltage Protocol & Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit Kv1.3 currents, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200-400 ms.
-
Acquire data at a sampling rate of 10 kHz and filter at 2-5 kHz.
-
Record a stable baseline for at least 5 minutes.
-
Apply this compound via a perfusion system and record continuously to observe the onset of the block.
-
dot
Caption: Mechanism of this compound blocking potassium efflux through the Kv1.3 channel.
References
- 1. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv1.3 channels regulate synaptic transmission in the nucleus of solitary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. smartox-biotech.com [smartox-biotech.com]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. axolbio.com [axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
Technical Support Center: Optimizing Marginatoxin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Marginatoxin concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell-based assays?
A1: this compound is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the sensation of pain and heat.[1][2][3] In cell-based assays, this compound binds to and activates TRPV1, leading to an influx of cations, most notably calcium (Ca2+), into the cell.[3][4] This increase in intracellular calcium can be measured using fluorescent indicators, providing a quantifiable readout of TRPV1 activation.[4]
Q2: Which cell lines are suitable for assays with this compound?
A2: Cell lines that endogenously express TRPV1 or have been genetically engineered to express recombinant TRPV1 are suitable. Commonly used cell lines include Human Embryonic Kidney 293 (HEK-293) and Chinese Hamster Ovary (CHO) cells stably transfected with the TRPV1 gene.[5][6][7] The choice of cell line can impact the optimal concentration of this compound, so it is crucial to optimize the assay for your specific cell line.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: For a novel TRPV1 agonist like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A broad starting range could be from 1 nM to 10 µM. The half-maximal effective concentration (EC50) for other TRPV1 agonists, like capsaicin, can range from the low nanomolar to micromolar range depending on the cell line and assay conditions.[5][6][7]
Q4: How can I measure the increase in intracellular calcium upon TRPV1 activation by this compound?
A4: The most common method is to use fluorescent calcium indicators such as Fluo-4 AM or Fura-2 AM.[3][4] These dyes are loaded into the cells and exhibit an increase in fluorescence intensity upon binding to free calcium. The change in fluorescence can be measured using a fluorescence plate reader, a fluorescence microscope, or a flow cytometer.[3][4] Genetically encoded calcium indicators (GECIs) like GCaMP6s can also be used in stably transfected cell lines for a more direct measurement of calcium influx.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No response or very weak signal after adding this compound | 1. Suboptimal this compound concentration. 2. Low or no TRPV1 expression in the cell line. 3. Problems with the calcium indicator dye loading. 4. Assay buffer composition is incorrect. | 1. Perform a dose-response curve with a wider range of this compound concentrations. 2. Verify TRPV1 expression using Western blot or qPCR. Ensure you are using a validated TRPV1-expressing cell line. 3. Optimize dye loading concentration and incubation time. Check for cytotoxicity of the dye. 4. Ensure the assay buffer contains an adequate concentration of extracellular calcium. |
| High background signal or "leaky" cells | 1. Cell membrane integrity is compromised. 2. Cytotoxicity of this compound at high concentrations. 3. Phototoxicity from excessive light exposure during imaging. | 1. Ensure gentle cell handling during plating and dye loading. 2. Perform a cytotoxicity assay (e.g., LDH or trypan blue exclusion) to determine the toxic concentration range of this compound. 3. Minimize light exposure and use the lowest possible excitation intensity. |
| Inconsistent results between wells or experiments | 1. Uneven cell seeding. 2. Inconsistent this compound dilution and addition. 3. Edge effects in the microplate. 4. Variation in incubation times. | 1. Ensure a single-cell suspension before plating and allow cells to settle evenly. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. 4. Standardize all incubation steps precisely. |
| Signal decreases rapidly after an initial peak (desensitization) | TRPV1 channels are known to undergo desensitization upon prolonged or repeated exposure to an agonist. This is a normal physiological response. | To capture the peak response, ensure that the fluorescence measurement is initiated immediately after the addition of this compound. If studying desensitization, this phenomenon itself can be a parameter to measure. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Influx Assay
This protocol outlines the steps to determine the EC50 of this compound in a TRPV1-expressing cell line using a fluorescent calcium indicator.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-TRPV1)
-
Cell culture medium
-
Black, clear-bottom 96-well microplate
-
This compound stock solution
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in Assay Buffer. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well (e.g., 100 µL).
-
This compound Preparation: Prepare a series of this compound dilutions in Assay Buffer at concentrations that are 2x the final desired concentration. A typical 8-point dose-response curve might range from 1 nM to 10 µM (final concentration).
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the reader to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 1-2 minutes.
-
Using the plate reader's injector, add an equal volume (e.g., 100 µL) of the 2x this compound dilutions to the corresponding wells.
-
Continue recording the fluorescence for 5-10 minutes to capture the peak response and any subsequent changes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response observed.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
Table 1: Example Dose-Response Data for a TRPV1 Agonist
| This compound Concentration (nM) | Average ΔF | Normalized Response (%) |
| 0 (Vehicle) | 50 | 0 |
| 1 | 150 | 11.1 |
| 10 | 400 | 38.9 |
| 50 | 800 | 83.3 |
| 100 | 1000 | 105.6 |
| 500 | 1200 | 127.8 |
| 1000 | 1300 | 138.9 |
| 10000 | 1400 | 150.0 |
Note: This is example data and will vary based on experimental conditions.
Table 2: Comparison of EC50 Values for Known TRPV1 Agonists
| Agonist | Cell Line | EC50 (nM) | Reference |
| Capsaicin | CHO-hTRPV1-GCaMP6s | 39 ± 1.67 | [5][6] |
| Nonivamide | CHO-hTRPV1-GCaMP6s | 67 ± 3.05 | [5][6] |
| Piperine | CHO-hTRPV1-GCaMP6s | 9222 ± 1851 | [5][6] |
| CPIPC | HEK293-hTRPV1 | 1560 ± 130 | [7] |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of TRPV1 activation by this compound.
Caption: Troubleshooting logic for a "no signal" result in a this compound assay.
References
- 1. Neurotoxins Acting on TRPV1—Building a Molecular Template for the Study of Pain and Thermal Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stable Cell Line Co-expressing hTRPV1 and GCaMP6s: A Novel Cell-based Assay For High-throughput Screening of hTRPV1 Agonists - Shi - Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Marginatoxin Solubility Challenges for In Vivo Studies
Welcome to the technical support center for researchers working with Marginatoxin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues commonly encountered during the preparation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A: this compound is an aryltetraline lactone lignan, a class of naturally occurring phenolic compounds.[1] Like many lignans, it is a hydrophobic molecule with limited aqueous solubility. This poor solubility can be a significant hurdle for in vivo research, as it can lead to precipitation of the compound in aqueous-based physiological systems, reducing its bioavailability and making accurate dosing challenging.
Q2: What are the initial steps I should take when I encounter solubility problems with this compound?
A: Start by attempting to dissolve a small amount of this compound in a suitable organic solvent before further dilution into an aqueous vehicle. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of hydrophobic compounds.[1][2] Always prepare a concentrated stock solution in the organic solvent first, and then dilute it stepwise into your final aqueous buffer or vehicle with vigorous mixing.
Q3: Are there alternative formulation strategies if simple co-solvents are not sufficient or cause toxicity?
A: Yes, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds like this compound for in vivo administration. These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility.[3][4][5][6]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers such as liposomes or nanoemulsions can improve its solubility and facilitate its absorption and distribution in vivo.[7][8][9]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution rate in aqueous media.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted in an aqueous vehicle.
This is a common issue due to the hydrophobic nature of this compound. The following table provides solubility data for Podophyllotoxin, a structurally similar aryltetraline lactone lignan, which can be used as a representative guide for this compound.
Table 1: Solubility of Podophyllotoxin in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble (approx. 120-150 mg/L at 23-25°C) | [10] |
| Ethanol | ~0.14 mg/mL to ~20 mg/mL (solubility increases with temperature) | [1][11][12] |
| DMSO | ~15 mg/mL to 83 mg/mL | [1][12][13] |
| Dimethyl formamide (DMF) | ~15 mg/mL | [1] |
| Acetone | Soluble | [7][10] |
| Chloroform | Soluble | [7][10] |
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve this compound in the minimum required volume of 100% DMSO.
-
Stepwise Dilution: Slowly add the DMSO stock solution to your aqueous vehicle (e.g., PBS, saline) dropwise while vortexing or stirring vigorously. This gradual dilution can help prevent immediate precipitation.
-
Optimize Co-solvent Concentration: If precipitation still occurs, you may need to increase the final concentration of the co-solvent in your vehicle. However, be mindful of the potential toxicity of the co-solvent in your animal model. For DMSO, it is generally recommended to keep the final concentration below 1% for most in vivo applications to avoid toxicity.[2]
-
Consider a Ternary Solvent System: A combination of solvents may be more effective. For example, a formulation containing DMSO, a surfactant like Tween-80, and an aqueous buffer can improve solubility.
Experimental Protocol: Preparation of a this compound Formulation using a Co-solvent Approach
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved; sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the final aqueous vehicle (e.g., sterile PBS).
-
While vigorously vortexing the aqueous vehicle, slowly add the this compound-DMSO stock solution drop-by-drop to achieve the desired final concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for administration.
Issue 2: The required dose of this compound cannot be achieved without using a toxic level of co-solvent.
When high concentrations of co-solvents are not viable, alternative formulation strategies are necessary.
Table 2: Comparison of Formulation Strategies for Hydrophobic Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increasing the polarity of the solvent mixture. | Simple and quick to prepare. | Potential for toxicity at higher concentrations; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | Increases aqueous solubility; can improve stability. | May alter drug release kinetics; requires specific cyclodextrin types for optimal complexation. |
| Lipid-Based Formulations (e.g., Liposomes) | Encapsulation within a lipid bilayer or oil droplet. | Enhances solubility and bioavailability; can offer targeted delivery. | More complex preparation; potential for instability. |
Troubleshooting Steps:
-
Cyclodextrin Complexation:
-
Screen Different Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. The choice of cyclodextrin can impact complexation efficiency.
-
Optimize Drug:Cyclodextrin Ratio: The molar ratio of this compound to cyclodextrin is a critical parameter for achieving maximum solubility.
-
-
Lipid-Based Formulations:
-
Select an Appropriate Lipid Carrier: Choose from liposomes, nanoemulsions, or solid lipid nanoparticles based on the desired pharmacokinetic profile.
-
Optimize Formulation Parameters: Factors such as lipid composition, drug-to-lipid ratio, and particle size need to be carefully optimized.
-
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a specific concentration.
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture at a controlled temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension to remove the undissolved this compound.
-
The clear filtrate contains the this compound-cyclodextrin complex. The concentration of the dissolved this compound can be determined by a suitable analytical method like HPLC.
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis via the Fas/FasL Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the Fas/FasL-mediated apoptotic pathway.[1] The diagram below illustrates the key steps in this signaling cascade.
Caption: this compound-induced Fas/FasL apoptotic signaling pathway.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for conducting in vivo efficacy studies with this compound, incorporating the necessary formulation steps.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fas ligand - Wikipedia [en.wikipedia.org]
- 6. Comparison of a water-soluble and a water-insoluble podophyllotoxin derivative in murine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin | 518-28-5 [chemicalbook.com]
- 8. firsthope.co.in [firsthope.co.in]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleck.co.jp [selleck.co.jp]
- 13. selleckchem.com [selleckchem.com]
minimizing non-specific binding of Marginatoxin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Marginatoxin in their experiments. The following information is based on general principles for peptide toxins and may require optimization for your specific experimental conditions.
FAQs: Quick Solutions to Common Problems
Q1: I'm observing a high background signal in my this compound binding assay. What is the most likely cause?
A high background signal is often due to non-specific binding of this compound to surfaces of your experimental apparatus (e.g., microplates, beads) or to off-target cellular components. This can be exacerbated by the hydrophobic and/or electrostatic properties of the peptide.
Q2: What are the first steps I should take to reduce non-specific binding?
Start by optimizing your blocking and washing steps. Ensure you are using an appropriate blocking agent and that your wash buffer contains a mild detergent. Also, consider the material of your assay plates, as some peptides adhere strongly to standard polystyrene.
Q3: Can the buffer composition influence the non-specific binding of this compound?
Yes, buffer components play a critical role. The pH, salt concentration, and the presence of detergents can all modulate non-specific interactions.[1][2] It is crucial to optimize these parameters for your specific assay.
Q4: Are there special considerations for working with a potentially hydrophobic peptide like this compound?
For hydrophobic peptides, non-specific binding to plasticware is a common issue.[3] Using low-binding microplates and adding a non-ionic surfactant to your buffers can significantly reduce this problem.[1][2]
Troubleshooting Guides
Guide 1: High Background in Cell-Based Assays
If you are experiencing high background staining or signal in your cell-based assays with this compound, follow these troubleshooting steps.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution | Notes |
| Inadequate Blocking | Increase the concentration of your blocking agent (e.g., BSA, non-fat dry milk) or extend the blocking incubation time. Consider using a commercially available blocking buffer. | The ideal blocking agent and concentration should be empirically determined. |
| Suboptimal Wash Steps | Increase the number of wash steps and/or the volume of wash buffer. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to your wash buffer to help disrupt weak, non-specific interactions. | Be gentle with washing to avoid detaching adherent cells. |
| Hydrophobic Interactions | Use low-binding assay plates. Include a low concentration of a non-ionic surfactant in your assay buffer. | Polypropylene or specially treated plates are often better than standard polystyrene for "sticky" peptides.[3] |
| Electrostatic Interactions | Adjust the pH of your assay buffer to be closer to the isoelectric point of this compound. Increase the salt concentration (e.g., up to 500 mM NaCl) to shield charges.[1][2] | The optimal pH and salt concentration will depend on the specific properties of this compound and its target. |
| Concentration of this compound | Titrate the concentration of this compound to find the lowest concentration that still provides a robust specific signal. | High concentrations can lead to increased non-specific binding. |
Guide 2: Low Specific Signal in Receptor Binding Assays
If you are observing a weak or absent specific signal for this compound binding, consider the following.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution | Notes |
| Loss of this compound to Surfaces | Pre-incubate pipette tips and tubes with a blocking solution. Use low-retention plasticware. | Peptides can adsorb to surfaces, leading to a lower effective concentration.[4] |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of your binding buffer to ensure this compound is in its active conformation and optimally interacts with its receptor. | |
| Degradation of this compound | Include protease inhibitors in your assay buffer, especially when working with cell lysates or tissue homogenates. | Peptides are susceptible to degradation by proteases. |
| Over-Washing | Reduce the stringency of your wash steps (e.g., fewer washes, lower detergent concentration) to avoid washing away specifically bound this compound. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Cell-Based Assays
-
After cell seeding and treatment, gently aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Prepare a blocking buffer appropriate for your assay. Common blocking buffers include:
-
1-5% Bovine Serum Albumin (BSA) in PBS or Tris-Buffered Saline (TBS).
-
5% non-fat dry milk in PBS or TBS (less common for cell-based assays but can be effective).
-
-
Add the blocking buffer to your cells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with your this compound incubation. It is often beneficial to dilute this compound in the same blocking buffer.
Protocol 2: Optimizing Wash Buffer
-
Prepare a baseline wash buffer (e.g., 1X PBS or 1X TBS).
-
Create a series of wash buffers with increasing concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1% Tween-20 or Triton X-100).
-
Test these buffers in your assay to determine the optimal concentration that reduces background without diminishing the specific signal.
-
If electrostatic interactions are suspected, you can also test wash buffers with varying salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl).
Visualizing Experimental Concepts
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Primary mechanisms driving non-specific binding of peptide toxins.
References
Technical Support Center: Synthetic Marginatoxin (Margatoxin) Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic Marginatoxin (commonly referred to as Margatoxin or MgTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary sequence?
A1: this compound (MgTX) is a 39-amino acid peptide toxin originally isolated from the venom of the Central American Bark Scorpion, Centruroides margaritatus.[1] It is a potent and selective inhibitor of the Kv1.3 voltage-gated potassium channel, making it a valuable tool in immunological and neuroscience research. The primary amino acid sequence is:
Thr-Ile-Ile-Asn-Val-Lys-Cys-Thr-Ser-Pro-Lys-Gln-Cys-Leu-Pro-Pro-Cys-Lys-Ala-Gln-Phe-Gly-Gln-Ser-Ala-Gly-Ala-Lys-Cys-Met-Asn-Gly-Lys-Cys-Lys-Cys-Tyr-Pro-His[1]
Q2: What are the critical quality attributes for synthetic this compound?
A2: The critical quality attributes for synthetic this compound include:
-
Purity: High purity is essential to ensure that the observed biological activity is solely attributable to this compound. Common impurities include deletion sequences, truncated sequences, and byproducts from the synthesis and cleavage process.
-
Identity: Confirmation of the correct primary sequence and molecular weight.
-
Structure: Correct formation of the three disulfide bridges (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36) is crucial for its biological activity.[1]
-
Potency: The ability of the synthetic toxin to inhibit the Kv1.3 channel should be comparable to the native toxin.
-
Stability: The peptide should be stable under defined storage conditions.
Q3: What are the common challenges in synthesizing this compound?
A3: Due to its 39-amino acid length and six cysteine residues, the synthesis of this compound can be challenging. Common issues include:
-
Incomplete coupling reactions during solid-phase peptide synthesis (SPPS), leading to deletion sequences.
-
Hydrophobicity: Certain peptide sequences can be hydrophobic, leading to aggregation and difficult synthesis and purification.
-
Oxidative folding: Achieving the correct disulfide bond connectivity out of the multiple theoretical possibilities is a significant challenge. Incorrectly folded isomers will likely be inactive.
-
Purification: Separating the desired product from closely related impurities requires optimized chromatographic methods.
Troubleshooting Guides
Low Yield or Purity in Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield after synthesis and cleavage. | Incomplete coupling of amino acids. | - Double couple challenging amino acids. - Use a different coupling reagent. - Increase reaction times. |
| Steric hindrance from protecting groups. | - Use pseudoproline dipeptides for serine and threonine residues. | |
| Peptide aggregation on the resin. | - Use a more specialized resin, such as a PEG-based resin. | |
| Multiple peaks in analytical HPLC of crude product. | Deletion or truncated sequences. | - Optimize coupling and deprotection steps. - Use capping steps to terminate unreacted chains. |
| Side-product formation during cleavage. | - Optimize the cleavage cocktail and scavengers used. | |
| Racemization of amino acids. | - Use appropriate coupling reagents and conditions to minimize racemization. |
Issues with Oxidative Folding and Purification
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of correctly folded this compound. | Incorrect folding conditions (pH, redox buffer, concentration). | - Screen a range of pH values and redox buffer systems (e.g., glutathione oxidized/reduced). - Optimize the peptide concentration to favor intramolecular over intermolecular disulfide bond formation. |
| Presence of impurities that interfere with folding. | - Purify the linear peptide before folding. | |
| Difficulty in separating the correctly folded isomer from other isomers by RP-HPLC. | Isomers have very similar hydrophobicity. | - Optimize the HPLC gradient to improve resolution. - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| Broad or tailing peaks in analytical HPLC. | Secondary interactions with the stationary phase. | - Add a different ion-pairing agent to the mobile phase. - Use a column specifically designed for peptide separations. |
Key Experimental Protocols
Protocol 1: Purity and Identity Analysis by LC-MS
Objective: To determine the purity of the synthetic this compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Mass Spectrometry: An electrospray ionization mass spectrometer (ESI-MS) coupled to the LC system.
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine purity. Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound (expected average mass: ~4185 Da).[1]
Protocol 2: Disulfide Bridge Analysis by Peptide Mapping
Objective: To confirm the correct disulfide bond connectivity.
Methodology:
-
Alkylation: Treat a sample of the folded peptide with a reducing agent (e.g., dithiothreitol, DTT) followed by an alkylating agent (e.g., iodoacetamide) to cap the free cysteines.
-
Enzymatic Digestion: Digest the alkylated peptide with a specific protease (e.g., trypsin or chymotrypsin) under non-reducing conditions.
-
LC-MS/MS Analysis: Separate the resulting peptide fragments by LC-MS/MS.
-
Data Analysis: Identify the peptide fragments containing linked cysteines based on their mass. The masses will correspond to the fragments connected by a disulfide bond. Compare the experimentally determined linkages to the known disulfide bridges of this compound (Cys7-Cys29, Cys13-Cys34, Cys17-Cys36).
Visualizations
Caption: Synthetic this compound Workflow.
Caption: this compound Mechanism of Action.
References
Technical Support Center: Refining Marginatoxin Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining dosages of the novel compound Marginatoxin for pre-clinical animal studies. Given the limited publicly available data on this compound, this guide focuses on foundational principles of toxicology and pharmacology to ensure safe and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new animal model?
A1: For a novel compound like this compound with no established toxicity profile, it is crucial to begin with a very low, sub-therapeutic dose. A literature review for compounds with similar structures or mechanisms of action can provide a starting point. If no such data exists, a dose-escalation study, starting with a microdose (e.g., 1/100th of a predicted No Observed Adverse Effect Level - NOAEL), is recommended. The FDA's guidance on estimating the maximum safe starting dose in initial clinical trials for therapeutics can be adapted for preclinical studies, emphasizing a conservative approach.[1][2]
Q2: How do I determine the No Observed Adverse Effect Level (NOAEL) for this compound?
A2: The NOAEL is the highest dose at which there are no statistically or biologically significant adverse effects observed in the study animals compared to a control group.[1][3] To determine the NOAEL, a dose-range finding study is necessary. This involves administering a range of doses to different groups of animals and observing them for a predefined period for any signs of toxicity. The NOAEL is then used to help determine a safe starting dose for further studies.[1][4]
Q3: What are the common routes of administration for toxins in animal studies, and which one should I choose for this compound?
A3: Common routes include oral (PO), intravenous (IV), intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[5][6][7][8] The choice of administration route for this compound should be guided by its physicochemical properties (e.g., solubility, stability) and the intended clinical application.[7] For initial studies, an intravenous or intraperitoneal route can provide more direct and predictable systemic exposure.[5][9] Oral administration may be suitable if the compound is intended for oral delivery in humans, but absorption can be variable.[7][8]
Q4: What clinical signs of toxicity should I monitor for after administering this compound?
A4: Given that this compound is a marine-derived toxin, it is prudent to monitor for a range of potential effects. Marine toxins can induce neurotoxic and cardiovascular effects.[10][11] Monitor animals for changes in behavior (e.g., lethargy, hyperactivity, ataxia), physiological parameters (e.g., body weight, food and water consumption, body temperature), and any signs of gastrointestinal distress (e.g., diarrhea, vomiting).[10] Depending on the observed effects, more specific assessments, such as neurological examinations or cardiovascular monitoring (e.g., ECG, blood pressure), may be warranted.[11]
Q5: How can I minimize the number of animals used in my this compound dosage studies?
A5: Employing a well-designed dose-range finding study can help identify the toxic effects and the Maximum Tolerated Dose (MTD) early on with a small number of animals.[4] This reduces the risk of failed larger studies and the need for repeat experiments. Additionally, following the 3Rs principles (Replacement, Reduction, and Refinement) is crucial. For instance, careful study design and statistical analysis can maximize the data obtained from each animal.
Troubleshooting Guides
Problem: High mortality in the lowest dose group.
-
Possible Cause: The presumed "low dose" is already above the lethal dose for the chosen animal model. The pharmacokinetics of this compound may lead to rapid and high systemic exposure.
-
Solution: Immediately halt the study. Re-evaluate the starting dose. It is recommended to decrease the starting dose by at least 10-fold and conduct a single-animal dose escalation to identify a non-lethal dose range. Consider a slower administration route (e.g., subcutaneous instead of intravenous) to reduce the peak plasma concentration.
Problem: No observable effect even at the highest administered dose.
-
Possible Cause:
-
The dose range is too low.
-
Poor bioavailability of this compound via the chosen administration route (e.g., poor oral absorption).
-
Rapid metabolism and clearance of the compound.
-
-
Solution:
-
If no signs of toxicity are observed, cautiously escalate the dose in subsequent cohorts.
-
If poor bioavailability is suspected, consider switching to a parenteral route of administration (e.g., IV or IP) to ensure systemic exposure.[5][9]
-
Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[12][13][14] This will help in designing an appropriate dosing regimen.
-
Problem: High variability in response within the same dose group.
-
Possible Cause:
-
Inconsistent dosing technique.
-
Biological variability within the animal population (e.g., age, sex, health status).
-
Instability of the this compound formulation.
-
-
Solution:
-
Ensure all personnel are thoroughly trained in the administration technique to guarantee consistent dosing.
-
Increase the number of animals per group to improve statistical power and account for individual variability. Ensure animals are of a similar age and health status.
-
Verify the stability and homogeneity of the dosing solution before each administration.
-
Quantitative Data Summary
Since specific data for this compound is unavailable, the following tables provide illustrative examples of how to structure quantitative data from dose-finding studies.
Table 1: Example Dose-Range Finding Study Results for this compound in Mice (Intravenous Administration)
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Observations |
| Vehicle Control | 5 | 0/5 | Normal |
| 0.1 | 5 | 0/5 | Normal |
| 1.0 | 5 | 1/5 | Lethargy, mild ataxia in 2/5 animals |
| 10.0 | 5 | 5/5 | Severe ataxia, convulsions, rapid mortality |
Table 2: Example No Observed Adverse Effect Level (NOAEL) Determination
| Parameter | Vehicle Control | 0.1 mg/kg | 1.0 mg/kg |
| Body Weight Change (%) | +5.2 ± 1.1 | +4.9 ± 1.3 | -2.1 ± 0.8 |
| Food Consumption ( g/day ) | 4.1 ± 0.5 | 4.0 ± 0.6 | 2.5 ± 0.7 |
| Serum ALT (U/L) | 35 ± 8 | 38 ± 10 | 150 ± 45 |
| Statistically significant difference from vehicle control (p < 0.05). Based on this hypothetical data, the NOAEL would be 0.1 mg/kg. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound
-
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent toxicity studies.
-
Animals: Select a single rodent species (e.g., C57BL/6 mice), 8-10 weeks old, equal numbers of males and females.
-
Grouping: Assign animals to at least 3-4 dose groups and one vehicle control group (n=3-5 per sex per group).
-
Dose Selection: Based on any available data, select a starting dose. Subsequent doses should be escalated by a factor of 3-5 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administration: Administer this compound via the chosen route (e.g., a single bolus intravenous injection).
-
Monitoring:
-
Continuously monitor animals for the first 4 hours post-dosing for acute signs of toxicity.
-
Record clinical observations, body weight, and food/water consumption daily for 14 days.
-
At the end of the study, perform gross necropsy.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious adverse effects.
Protocol 2: Pharmacokinetic Study of this compound
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animals: Use the same species and strain as in the dose-range finding study.
-
Dosing: Administer a single, non-toxic dose of this compound (e.g., the NOAEL) via the intended and intravenous routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameters: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Visualizations
Caption: Workflow for a dose-escalation study to determine MTD and NOAEL.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
References
- 1. fda.gov [fda.gov]
- 2. Guidance for Industry Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 3. droracle.ai [droracle.ai]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vetscraft.com [vetscraft.com]
- 8. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Injections or Parenteral Route of Drug Administration in Livestock: Advantages and Disadvantages [bivatec.com]
- 10. Neurotoxic marine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of anatoxin-A in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Marine-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
addressing variability in experimental results with Marginatoxin
Technical Support Center: Marginatoxin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (MgTX). The focus is on addressing the common causes of variability in experimental outcomes to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my results with this compound inconsistent across different experiments or batches?
Variability in experimental results when using venom-derived peptides like this compound can stem from several factors, ranging from the toxin's intrinsic properties to procedural inconsistencies.
-
Source & Purity: this compound is a peptide derived from the venom of the scorpion Centruroides margaritatus.[1] The composition of natural venoms can exhibit intraspecies variability, potentially leading to slight differences between purification batches. Always verify the purity (typically ≥95% by HPLC) on the certificate of analysis for your specific batch.[2]
-
Peptide Stability & Degradation: Peptides are sensitive to degradation from proteases, temperature fluctuations, and multiple freeze-thaw cycles. Improper storage or handling of stock solutions is a primary cause of reduced potency and inconsistent results.
-
Solvent & Concentration Accuracy: this compound is soluble in water.[3] Ensure the lyophilized peptide is fully dissolved before making serial dilutions. Inaccurate initial concentrations will affect all subsequent experimental data.
-
Non-Specific Binding: Peptides can adhere to the surfaces of standard laboratory plastics. This can reduce the effective concentration of this compound in your working solutions.
-
Target Selectivity: While widely used as a Kv1.3 blocker, this compound is not perfectly selective. It also potently inhibits the Kv1.2 channel with similar affinity and the Kv1.1 channel at nanomolar concentrations.[4] If your experimental system expresses these other channels, your results may reflect a combined effect, leading to complex or variable outcomes.
Q2: What are the optimal storage and handling procedures for this compound?
Proper handling is critical to maintaining the peptide's activity and ensuring reproducible results.
-
Long-Term Storage: Lyophilized this compound should be stored at -20°C.[3][2]
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, high-purity water to a convenient stock concentration (e.g., 0.50 mg/ml).[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted stock solution into single-use volumes in low-binding tubes.
-
Stock Solution Storage: Store aliquots at -20°C or colder. For extended periods, -80°C is preferable.
-
Working Dilutions: Prepare working dilutions fresh for each experiment from a thawed stock aliquot. Avoid storing dilute peptide solutions for extended periods, even at 4°C.
Q3: My dose-response curve has shifted, indicating lower potency. What are the possible causes?
A rightward shift in your dose-response curve (higher IC50) suggests the toxin is less effective.
-
Check for Degradation: The most likely cause is that the peptide has degraded due to improper storage, multiple freeze-thaw cycles, or contamination. Use a fresh, single-use aliquot of your stock solution to repeat the experiment.
-
Verify Assay Conditions: The binding affinity of toxins can be sensitive to pH, ionic strength, and temperature. Ensure that your buffer composition and experimental conditions are consistent with previous experiments.
-
Assess Cell Model Variability: If using cell lines, high passage numbers can lead to changes in ion channel expression levels. Ensure you are using cells within a consistent passage range. Verify the expression of Kv1.3 (and potential off-targets like Kv1.2) in your cells.
-
Rule out Non-Specific Binding: Consider using low-adhesion plasticware for preparing and storing dilute solutions of this compound to minimize loss of peptide to container walls.
Data & Properties of this compound
The tables below summarize the key technical data and channel selectivity profile for this compound.
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Alternative Names | MgTX | [3][2] |
| Molecular Weight | ~4178.96 Da | [3][2] |
| Amino Acid Sequence | TIINVKCTSPKQCLPPCKAQFGQSAGAKCMNGKCKCYPH | [3][2] |
| Disulfide Bridges | 7-29, 13-34, 17-36 | [3][2] |
| Purity | ≥95% (HPLC) | [3][2] |
| Recommended Storage | -20°C | [3][2] |
| Solubility | Soluble to 0.50 mg/ml in water | [3] |
Table 2: this compound Inhibitory Activity on Kv Channels
| Channel Target | Affinity (Kd or IC50) | Notes | Reference |
| Kv1.3 | ~36 pM (IC50) / 11.7 pM (Kd) | High-affinity target | [3][2][4] |
| Kv1.2 | ~6.4 pM (Kd) | Similar high affinity to Kv1.3 | [4] |
| Kv1.1 | ~4.2 nM (Kd) | Lower affinity, but potentially relevant at higher concentrations | [4] |
Experimental Protocols
General Protocol: Assessing Kv1.3 Inhibition via Patch-Clamp Electrophysiology
This protocol provides a generalized workflow for measuring the effect of this compound on Kv1.3 channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing human Kv1.3.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Working Solutions: Prepare fresh serial dilutions of this compound in the external solution from a thawed stock aliquot.
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a borosilicate glass pipette (2-5 MΩ resistance), form a high-resistance (>1 GΩ) seal with a target cell (whole-cell configuration).
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Establish a stable baseline current by perfusing the cell with the external solution for several minutes.
4. Data Acquisition & Analysis:
-
Apply different concentrations of this compound via the perfusion system.
-
Record the peak outward current at each concentration until a steady-state block is achieved (typically 10-15 minutes).[1][5]
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visual Guides
Signaling Pathway & Experimental Workflows
The following diagrams illustrate the mechanism of action, a standard experimental workflow, and a troubleshooting decision tree for working with this compound.
References
- 1. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Margatoxin | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. Margatoxin | Voltage-gated Potassium Channel Blockers: R&D Systems [rndsystems.com]
- 4. Margatoxin is a non-selective inhibitor of human Kv1.3 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent Marginatoxin degradation by proteases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marginatoxin. The focus of this guide is to address challenges related to the degradation of this compound by proteases during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a potent toxin of significant interest in biomedical research. Based on available data, there may be confusion between two molecules:
-
Margatoxin , a peptide isolated from scorpion venom, is a well-characterized potassium channel blocker. As a peptide, it is inherently susceptible to degradation by proteases.
-
A small molecule referred to as This compound (CAS 1422536-56-8, Formula: C22H22O7) is also documented. Small molecules are generally not susceptible to proteolytic degradation.
This guide will focus on preventing the degradation of peptide toxins, using Margatoxin as a primary example, as this is a common challenge for researchers working with such molecules. Proteolytic degradation can lead to loss of activity, generating inconsistent and unreliable experimental results.
Q2: What are the common sources of protease contamination in my experiments?
Protease contamination can originate from various sources, including:
-
The biological sample itself: Cell lysates, tissue homogenates, serum, and plasma contain a wide variety of endogenous proteases.
-
Microbial contamination: Bacteria and fungi can introduce exogenous proteases into your experimental setup.
-
Reagents and solutions: Improperly stored or prepared reagents can be a source of contamination.
Q3: How can I minimize protease activity in my experimental workflow?
Several general strategies can be employed to minimize protease activity:
-
Work at low temperatures: Keeping samples and reagents on ice or at 4°C can significantly reduce the activity of many proteases.
-
Maintain optimal pH: Proteases have optimal pH ranges for their activity. Working outside of this range can help to reduce their efficacy. However, be mindful of the pH stability of this compound itself.
-
Use of protease inhibitors: The most direct way to prevent proteolytic degradation is by adding protease inhibitors to your samples.
Troubleshooting Guides
Issue 1: Loss of this compound activity over time in cell-based assays.
Possible Cause: Degradation by proteases present in the cell culture medium or released from cells.
Troubleshooting Steps:
-
Incorporate Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails contain a mixture of inhibitors that target different classes of proteases.
-
Optimize Inhibitor Concentration: The required concentration of the inhibitor cocktail may vary depending on the cell type and density. Perform a dose-response experiment to determine the optimal concentration that preserves this compound activity without causing cellular toxicity.
-
Consider Serum-Free Media: If your experiment allows, switching to a serum-free medium can reduce the concentration of exogenous proteases.
-
Time-Course Experiment: Perform a time-course experiment to determine the rate of this compound degradation under your specific experimental conditions. This will help in designing shorter incubation times if necessary.
Issue 2: Inconsistent results in tissue homogenate experiments.
Possible Cause: High and variable levels of endogenous proteases in different tissue samples.
Troubleshooting Steps:
-
Immediate Homogenization in the Presence of Inhibitors: Homogenize the tissue immediately after collection in a lysis buffer containing a potent protease inhibitor cocktail.
-
Use Tissue-Specific Inhibitor Cocktails: Some suppliers offer protease inhibitor cocktails specifically formulated for certain tissue types (e.g., mammalian, plant, bacterial).
-
Clarify Homogenate: Centrifuge the homogenate at a high speed to pellet cellular debris and proteases that may be associated with it. Use the clarified supernatant for your downstream experiments.
-
Protein Concentration Normalization: Normalize the total protein concentration of your homogenates before adding this compound to ensure that the ratio of toxin to protease is consistent across samples.
Data Presentation
Table 1: Commercially Available Protease Inhibitor Cocktails
| Product Name | Supplier | Target Protease Classes | Key Components | Recommended Dilution |
| cOmplete™ Protease Inhibitor Cocktail | Roche | Serine, Cysteine, and Metalloproteases | Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, AEBSF | 1 tablet per 50 mL |
| Halt™ Protease Inhibitor Cocktail | Thermo Fisher | Serine, Cysteine, Aspartic Acid, and Metallo-proteases | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | 100X |
| P8340 Protease Inhibitor Cocktail | Sigma-Aldrich | Serine, Cysteine, and Aminopeptidases | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | 100X |
Note: The exact composition of commercial cocktails is often proprietary. The listed components are representative examples.
Experimental Protocols
Protocol 1: Assessing this compound Stability in a Biological Sample
Objective: To determine the stability of this compound in the presence of a biological sample (e.g., cell lysate, plasma) over time.
Materials:
-
This compound stock solution
-
Biological sample (e.g., cell lysate, plasma)
-
Protease inhibitor cocktail (optional)
-
Assay buffer
-
Detection system for this compound activity (e.g., functional assay, HPLC, ELISA)
Methodology:
-
Sample Preparation: Thaw the biological sample on ice. If using, add the recommended concentration of a protease inhibitor cocktail.
-
Incubation: Spike the biological sample with a known concentration of this compound. Aliquot the mixture into several tubes. Incubate the tubes at the desired experimental temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take one aliquot and immediately stop the proteolytic reaction. This can be achieved by adding a strong acid (e.g., trifluoroacetic acid to 1%), heating, or adding a high concentration of a denaturing agent, depending on the downstream analysis.
-
Analysis: Analyze the remaining amount of intact this compound in each aliquot using a suitable detection method.
-
Data Analysis: Plot the percentage of intact this compound as a function of time to determine its half-life in the biological sample.
Visualizations
Caption: Troubleshooting workflow for addressing this compound degradation.
Validation & Comparative
validating the selectivity of Marginatoxin for Kv1.3 over other Kv channels
For researchers, scientists, and drug development professionals, understanding the precise selectivity of pharmacological tools is paramount. While historically considered a selective blocker of the voltage-gated potassium channel Kv1.3, compelling evidence demonstrates that Marginatoxin (MgTx), a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus, exhibits a broader inhibitory profile. This guide provides a comparative analysis of this compound's activity across various Kv channels, supported by experimental data and detailed methodologies, to aid in the accurate interpretation of research findings.
A comprehensive electrophysiological study has revealed that this compound is not a selective inhibitor of the human Kv1.3 channel.[1] While it does inhibit Kv1.3 with high affinity, it demonstrates similar or even greater affinity for other Kv channel subtypes, a critical consideration for in vitro and in vivo studies aiming to elucidate the specific roles of Kv1.3.
Comparative Inhibitory Activity of this compound
The following table summarizes the dissociation constants (Kd) of this compound for various Kv channel subtypes as determined by electrophysiological studies. Lower Kd values indicate higher binding affinity.
| Ion Channel Subtype | Dissociation Constant (Kd) |
| hKv1.3 | 11.7 pM |
| hKv1.2 | 6.4 pM |
| mKv1.1 | 4.2 nM |
Data sourced from a comprehensive electrophysiological study on L929 cells expressing mKv1.1, human peripheral lymphocytes expressing Kv1.3, and transiently transfected tsA201 cells expressing various human Kv channels.[1]
Experimental Protocols: Determining Kv Channel Selectivity
The determination of this compound's selectivity profile was primarily achieved through the whole-cell patch-clamp technique. This gold-standard electrophysiological method allows for the direct measurement of ion channel currents and their inhibition by a test compound.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on specific Kv channel currents and determine its IC50 or Kd value.
Cell Preparation:
-
Cells stably or transiently expressing the desired Kv channel subtype (e.g., CHO, HEK293, or tsA201 cells) are cultured under standard conditions.
-
For recording, cells are dissociated into a single-cell suspension and plated onto glass coverslips.
Electrophysiological Recording:
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.
-
External Solution (Extracellular): A standard extracellular solution contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with the pH adjusted to 7.4 and bubbled with 95% O2–5% CO2.
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and brought into contact with a cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of the total current across the cell membrane.
Voltage-Clamp Protocol for Kv1.3:
-
The cell is held at a holding potential of -80 mV or -90 mV.
-
To elicit Kv1.3 currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -80 mV to +40 mV in 10 or 15 mV increments) for a duration of 100-200 ms. This is followed by a repolarizing step to a negative potential (e.g., -120 mV) to measure tail currents.
-
This protocol is repeated at regular intervals (e.g., every 30-60 seconds) to ensure the stability of the recording.
Data Acquisition and Analysis:
-
Kv channel currents are recorded before and after the application of various concentrations of this compound to the external solution.
-
The peak current amplitude at a specific depolarizing voltage is measured for each concentration.
-
The percentage of current inhibition is calculated for each concentration relative to the control (before toxin application).
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation: y = fmax − (fmax − fmin )/(1 + (x/IC50)^n) where y is the response, x is the ligand concentration, fmax and fmin are the maximum and minimum responses, and n is the Hill coefficient.
Experimental Workflow for Assessing Ion Channel Selectivity
The following diagram illustrates the logical workflow for determining the selectivity of a compound like this compound for a specific ion channel over others.
Caption: Workflow for Determining Ion Channel Blocker Selectivity.
Conclusion
The available experimental data unequivocally demonstrates that this compound is a non-selective Kv1.3 channel blocker. Its high affinity for other Kv channel subtypes, particularly Kv1.2 and Kv1.1, necessitates careful consideration when interpreting experimental results. Researchers utilizing this compound as a pharmacological tool should be aware of its potential off-target effects and, where possible, employ more selective inhibitors or complementary techniques to validate findings attributed specifically to the inhibition of Kv1.3. For studies requiring high selectivity for Kv1.3, alternative probes should be considered.
References
Marginatoxin Cross-Reactivity with Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Marginatoxin (MgTx), a 39-amino acid peptide isolated from the venom of the scorpion Centruroides margaritatus, is a potent blocker of voltage-gated potassium channels. While it is widely recognized for its high affinity for the Kv1.3 channel, a comprehensive understanding of its cross-reactivity with other ion channels is crucial for its application as a selective pharmacological tool and for assessing its therapeutic potential. This guide provides an objective comparison of this compound's inhibitory effects on various ion channels, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Comparison of this compound's Inhibitory Activity
The following table summarizes the inhibitory potency of this compound against a panel of voltage-gated ion channels. The data, primarily derived from whole-cell patch-clamp electrophysiology studies, highlights the toxin's affinity for different channel subtypes.
| Ion Channel | Species | Expression System | Inhibitory Constant (Kd) | Reference |
| hKv1.3 | Human | tsA201 cells | 11.7 pM | [1] |
| hKv1.2 | Human | tsA201 cells | 6.4 pM | [1] |
| hKv1.1 | Human | tsA201 cells | 4.2 nM | [1] |
| mKv1.1 | Mouse | L929 cells | Not specified | [1] |
| hKv1.4-IR | Human | tsA201 cells | No significant block | [1] |
| hKv1.5 | Human | tsA201 cells | No significant block | [1] |
| hKv1.6 | Human | tsA201 cells | No significant block | [1] |
| hKv1.7 | Human | tsA201 cells | No significant block | [1] |
| rKv2.1 | Rat | tsA201 cells | No significant block | [1] |
| Shaker-IR | - | tsA201 cells | No significant block | [1] |
| hERG | Human | tsA201 cells | No significant block | [1] |
| hKCa1.1 | Human | tsA201 cells | No significant block | [1] |
| hKCa3.1 | Human | tsA201 cells | No significant block | [1] |
| hNav1.5 | Human | tsA201 cells | No significant block | [1] |
IR: Inactivating-Removed
As the data indicates, this compound is a highly potent inhibitor of both hKv1.3 and hKv1.2 channels, with affinity in the picomolar range.[1] Its affinity for hKv1.1 is significantly lower, in the nanomolar range.[1] Importantly, this compound shows negligible inhibitory activity against a range of other voltage-gated potassium channels (Kv1.4, Kv1.5, Kv1.6, Kv1.7, Kv2.1), the hERG channel, calcium-activated potassium channels (KCa1.1, KCa3.1), and the voltage-gated sodium channel Nav1.5.[1] This profile establishes this compound as a potent, but not entirely selective, inhibitor of the Kv1 family, with a clear preference for Kv1.2 and Kv1.3 over Kv1.1.
Experimental Protocols
The quantitative data presented above was primarily obtained using the whole-cell patch-clamp electrophysiology technique. This "gold standard" method allows for the direct measurement of ion channel currents and the effects of potential blockers.
Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity
1. Cell Preparation:
-
Cells stably or transiently expressing the ion channel of interest (e.g., HEK293 or tsA201 cells) are cultured on glass coverslips.
-
For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
-
External Solution (Extracellular): Typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (Intracellular/Pipette): Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Currents are recorded using a patch-clamp amplifier and digitized for analysis.
4. Voltage-Clamp Protocol:
-
The cell membrane potential is held at a holding potential where the channels of interest are predominantly in a closed state (e.g., -80 mV for Kv channels).
-
Depolarizing voltage steps are applied to elicit channel opening and ionic currents (e.g., a step to +40 mV for 200 ms to activate Kv channels).
-
To assess the effect of this compound, control currents are first recorded. The external solution containing a known concentration of this compound is then perfused into the chamber, and the currents are recorded again after the toxin has had sufficient time to bind to the channels.
-
The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the toxin.
-
To determine the inhibitory constant (Kd), a concentration-response curve is generated by applying multiple concentrations of this compound and fitting the data with the Hill equation.
Signaling Pathways of this compound-Sensitive Channels
The primary targets of this compound, Kv1.1, Kv1.2, and Kv1.3, are involved in regulating a variety of cellular processes. Understanding these pathways is critical for predicting the physiological consequences of this compound application.
Kv1.3: This channel is a key regulator of T-lymphocyte activation and proliferation.[2][3] Upon T-cell receptor stimulation, an influx of Ca2+ occurs. The opening of Kv1.3 channels leads to K+ efflux, which hyperpolarizes the cell membrane and maintains the electrochemical gradient necessary for sustained Ca2+ entry.[4] This sustained Ca2+ signal activates downstream signaling cascades, including the calcineurin-NFAT pathway, leading to cytokine production and T-cell proliferation.[5] Kv1.3 has also been implicated in the MEK-ERK signaling pathway and can physically associate with β1 integrins.[2][3]
Kv1.1 and Kv1.2: These channels are predominantly expressed in the nervous system and play critical roles in regulating neuronal excitability.
-
Kv1.1: This channel is crucial for tuning action potential firing patterns.[6] It is involved in early postnatal neurogenesis in the hippocampus through its interaction with the TrkB signaling pathway.[6][7] Loss of Kv1.1 function can lead to neuronal hyperexcitability.
-
Kv1.2: This channel also contributes to the regulation of neuronal excitability and action potential repolarization.[8] It has been shown to be modulated by signaling pathways involving the M1 acetylcholine receptor and phosphatidic acid.[9] Kv1.1 and Kv1.2 can form heteromeric channels, further diversifying their functional roles in the nervous system.[10]
Conclusion
This compound is a powerful pharmacological tool for studying voltage-gated potassium channels. While it exhibits remarkable potency for Kv1.3 and Kv1.2, its significant activity against Kv1.1 necessitates careful consideration when interpreting experimental results. The lack of cross-reactivity with a broad range of other ion channels, however, underscores its value in dissecting the physiological roles of the Kv1.1/1.2/1.3 subfamily. For drug development, the high affinity of this compound for Kv1.3, a key target in autoimmune diseases, is promising. However, its potent inhibition of the neuronally-expressed Kv1.2 channel highlights a potential for neurological side effects that would need to be addressed through protein engineering or the development of more selective analogues. This guide provides a foundational understanding of this compound's cross-reactivity profile, empowering researchers to utilize this toxin effectively and interpret their findings with greater precision.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 5. Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. An activator of voltage-gated K+ channels Kv1.1 as a therapeutic candidate for episodic ataxia type 1 - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of natural versus synthetic Marginatoxin
For Researchers, Scientists, and Drug Development Professionals
Marginatoxin (MgTx), a potent peptide inhibitor of the voltage-gated potassium channel Kv1.3, is a valuable tool in immunological and neuroscience research. As with many peptide-based research agents, the choice between sourcing the toxin from its natural origin or utilizing a synthetic version is a critical consideration for researchers. This guide provides an objective, data-driven comparison of natural and synthetic this compound to inform this decision.
Executive Summary
Extensive characterization has revealed that purified recombinant (synthetic) this compound is functionally identical to its native counterpart isolated from the venom of the scorpion Centruroides margaritatus.[1][2] This functional equivalence, combined with the inherent advantages of synthetic production, such as batch-to-batch consistency and the ability to introduce specific modifications, positions synthetic this compound as a highly reliable and versatile research tool.
Data Presentation: A Comparative Overview
Based on the foundational study by Garcia-Calvo et al. (1993), the biological activities of natural and recombinant this compound are indistinguishable. The following table summarizes the key comparative findings.
| Parameter | Natural this compound | Synthetic (Recombinant) this compound | Reference |
| Source | Venom of Centruroides margaritatus | Escherichia coli expression system | [1][2] |
| Primary Structure | 39-amino-acid peptide | Identical 39-amino-acid sequence | [1][2] |
| Biological Activity | Potent inhibitor of Kv1.3 | "Displayed the same properties as native peptide" | [1][2] |
| Potency (Kv1.3) | Half-block at ~50 pM | Equivalent to natural MgTx | [1] |
| Selectivity | No effect on calcium-activated channels | Equivalent to natural MgTx | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the purification of natural this compound and the production of its synthetic counterpart, as well as the electrophysiological assays used to determine their biological activity.
Purification of Natural this compound
Natural this compound is isolated from the venom of the scorpion Centruroides margaritatus. The purification process typically involves a multi-step chromatographic procedure:
-
Venom Collection: Venom is obtained from mature scorpions.
-
Initial Fractionation: The crude venom is subjected to size-exclusion chromatography to separate components based on molecular weight.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using one or more rounds of RP-HPLC on C18 columns with a gradient of acetonitrile in water containing trifluoroacetic acid.
-
Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Synthesis of Recombinant this compound
Synthetic this compound is produced using recombinant DNA technology, which allows for the expression of the peptide in a host system like E. coli.
-
Gene Synthesis and Cloning: A synthetic gene encoding the 39-amino-acid sequence of this compound is designed and cloned into an expression vector, often as a fusion protein to enhance stability and aid in purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced under controlled conditions.
-
Purification of the Fusion Protein: The bacterial cells are harvested and lysed. The fusion protein is purified from the cell lysate using affinity chromatography.
-
Cleavage and Folding: The this compound peptide is cleaved from the fusion partner using a specific protease. The released peptide is then subjected to a refolding protocol to ensure the correct formation of its disulfide bridges, which are critical for its biological activity.
-
Final Purification: The refolded, active this compound is purified to homogeneity using RP-HPLC.
Electrophysiological Assays
The potency and selectivity of both natural and synthetic this compound are determined using electrophysiological techniques, such as the patch-clamp method, on cells expressing the target ion channels (e.g., human T-lymphocytes for Kv1.3).
-
Cell Preparation: Cells endogenously expressing or transfected with the gene for the desired Kv channel subtype are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to measure the ionic currents flowing through the Kv channels.
-
Toxin Application: A baseline recording of the channel current is established. Then, varying concentrations of natural or synthetic this compound are applied to the cells.
-
Data Analysis: The inhibitory effect of the toxin is quantified by measuring the reduction in the current amplitude. The concentration of the toxin that causes a 50% inhibition of the current (IC50) is determined to assess its potency.
Mandatory Visualizations
This compound Experimental Workflow
The following diagram illustrates the general workflow for comparing natural and synthetic this compound.
Caption: Workflow for the comparison of natural and synthetic this compound.
This compound Signaling Pathway in T-Lymphocytes
This compound exerts its primary effect by blocking the Kv1.3 potassium channel, which plays a crucial role in T-lymphocyte activation. The following diagram depicts this signaling pathway.
Caption: this compound's inhibition of the Kv1.3 signaling pathway in T-cells.
Conclusion
The available scientific evidence strongly indicates that synthetic this compound is a reliable and equivalent alternative to its natural counterpart for research applications. The ability to produce large quantities of highly pure and consistent material, coupled with the potential for site-specific modifications to explore structure-activity relationships, makes synthetic this compound an invaluable tool for the scientific community. Researchers can confidently utilize synthetic this compound in their studies with the assurance of its functional equivalence to the native toxin.
References
On-Target Efficacy of Marginatoxin: A Comparative Analysis with Kv1.3 Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Marginatoxin with the phenotype of Kv1.3 knockout models to confirm the on-target effects of this potent potassium channel inhibitor.
This compound, a peptide toxin isolated from the venom of the scorpion Centruroides margaritatus, is a high-affinity blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] While it is a powerful tool for studying the physiological roles of this channel, its lack of absolute selectivity, with known effects on Kv1.2 and Kv1.1 channels, necessitates rigorous validation of its on-target effects.[1][4] This guide compares the reported effects of this compound with the well-documented phenotype of Kv1.3 knockout mice, providing a framework for assessing its efficacy and specificity as a Kv1.3 inhibitor.
Comparison of Phenotypes: this compound vs. Kv1.3 Knockout
The primary evidence for the on-target effects of this compound comes from the parallels between its pharmacological actions and the physiological changes observed in mice lacking the Kv1.3 channel. The following table summarizes key findings in immunology, metabolism, and neurology.
| Feature | This compound Administration | Kv1.3 Knockout Mice | Overlap Confirms On-Target Effect? |
| Autoimmune Response | Inhibits T-cell activation and proliferation in vitro.[5] Attenuates delayed-type hypersensitivity in vivo.[5] | Resistant to Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.[6][7] | Yes |
| Metabolism | Not extensively studied in vivo for metabolic effects. | Exhibit increased metabolic rate, reduced body weight, and resistance to diet-induced obesity.[7][8] | Partially - Further studies with this compound are needed. |
| Olfaction | Enhances action potential firing frequency in olfactory bulb slices.[9] | Display enhanced olfaction ("super-smellers") with a lower threshold for odor detection.[9][10] | Yes |
| Selectivity | Blocks Kv1.3 with high affinity (pM range) but also inhibits Kv1.2 and Kv1.1 at slightly higher concentrations (pM to nM range).[1][4] | Complete and specific ablation of the Kv1.3 channel. | N/A (Knockout is the gold standard for specificity). |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Whole-Cell Patch Clamp Electrophysiology for this compound Activity
This protocol is used to measure the inhibitory effect of this compound on Kv1.3 channel currents.
Cell Preparation:
-
Use a stable cell line expressing human Kv1.3 channels (e.g., CHO or HEK293 cells).
-
Culture cells to 70-80% confluency on glass coverslips.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
-
This compound: Prepare stock solutions in the external solution at various concentrations.
Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.
-
Perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.[11][12]
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
After recording stable baseline currents, perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record currents in the presence of the toxin until a steady-state block is achieved.
-
Wash out the toxin with the external solution to assess the reversibility of the block.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol is used to induce an animal model of multiple sclerosis to compare the disease course in wild-type versus Kv1.3 knockout mice.[3][4][6]
Animals:
-
Use female C57BL/6 mice (for a chronic progressive model) or SJL/J mice (for a relapsing-remitting model), 8-12 weeks old.
-
House animals in a specific pathogen-free facility.
Reagents:
-
MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein 35-55): Dissolve in sterile PBS.
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX): Dissolved in sterile PBS.
Induction Procedure:
-
On day 0, emulsify the MOG35-55 peptide in CFA at a 1:1 ratio.
-
Anesthetize the mice and administer a subcutaneous injection of the emulsion (typically 100-200 µg of MOG35-55 per mouse) at two sites on the flank.
-
On day 0 and day 2, administer an intraperitoneal injection of PTX (typically 100-200 ng per mouse).[1]
-
Monitor the mice daily for clinical signs of EAE and body weight.
-
Score the clinical signs using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Metabolic Cage Analysis
This protocol is used to assess the metabolic phenotype of Kv1.3 knockout mice compared to wild-type controls.[8][10][13]
Apparatus:
-
Use a comprehensive metabolic monitoring system (e.g., Promethion or TSE LabMaster).
-
These systems continuously measure food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity.
Procedure:
-
Acclimatize mice to individual housing in the metabolic cages for at least 48 hours before data collection to minimize stress-induced artifacts.[10]
-
Ensure free access to food and water during the acclimation and measurement periods.
-
Record data continuously over a 24-48 hour period, including at least one full light-dark cycle.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).
-
Calculate Energy Expenditure (EE) using the Weir equation or a similar formula.
-
Analyze data for differences in food intake, activity levels, RER, and EE between Kv1.3 knockout and wild-type mice.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Kv1.3 signaling pathway and the experimental workflows.
Caption: Kv1.3 signaling in T-cell activation.
Caption: Workflow for target validation.
Conclusion
The significant overlap in the immunological and neurological phenotypes between this compound-treated animals and Kv1.3 knockout mice provides strong evidence for the on-target effects of this toxin. While the lack of complete selectivity of this compound should be considered in experimental design, its effects on autoimmune responses and neuronal excitability closely mimic the genetic ablation of its primary target. The use of Kv1.3 knockout models remains the definitive method for validating the role of this channel in various physiological and pathological processes. However, this compound serves as an invaluable pharmacological tool to probe the acute effects of Kv1.3 channel blockade, offering a complementary approach to genetic studies. Future research should focus on the metabolic effects of this compound in vivo to further solidify the parallels with the Kv1.3 knockout phenotype.
References
- 1. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Induction of Experimental Autoimmune Encephalomyelitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of the voltage-gated potassium channel Kv1.3 inhibits immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 7. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Margatoxin-bound quantum dots as a novel inhibitor of the voltage-gated ion channel Kv1.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Cage Studies [bio-protocol.org]
Assessing the Off-Target Effects of Marginatoxin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro assessment of the off-target effects of Marginatoxin, a name attributed to two distinct molecules: a peptide toxin isolated from scorpion venom and a lignan from the plant Bupleurum marginatum. This document objectively compares the performance of each this compound with relevant alternatives, supported by experimental data, to aid researchers in evaluating their potential therapeutic applications and liabilities.
Executive Summary
The name "this compound" refers to two discrete natural products with vastly different structures, mechanisms of action, and, consequently, off-target profiles.
-
Peptide this compound , isolated from the venom of the scorpion Centruroides margaritatus, is a potent inhibitor of voltage-gated potassium channels (Kv). Its primary targets are Kv1.2 and Kv1.3, with off-target effects observed on Kv1.1. Its profile suggests potential applications in immunology and neuroscience, but its lack of absolute selectivity warrants careful consideration.
-
Lignan this compound , an aryltetralin lactone lignan from Bupleurum marginatum, exhibits cytotoxic properties against various cancer cell lines. Its on-target effect involves the induction of apoptosis through the Fas/FasL signaling pathway. Its off-target effects are less characterized but can be inferred from its structural similarity to other cytotoxic lignans like Podophyllotoxin, which is known for its broad cellular toxicity.
This guide will dissect the in vitro off-target effects of each this compound, providing quantitative data, detailed experimental protocols, and visual aids to facilitate a clear understanding of their respective pharmacological profiles.
Part 1: Peptide this compound (Scorpion Toxin)
On-Target and Off-Target Activity
Peptide this compound is a high-affinity blocker of specific voltage-gated potassium channels. Its primary therapeutic potential lies in its ability to modulate immune responses and neuronal excitability through the inhibition of Kv1.3 and Kv1.2 channels, respectively. However, its cross-reactivity with other Kv channel subtypes, particularly Kv1.1, is a key consideration for off-target effects.
Table 1: Comparative Inhibitory Activity of Peptide this compound and ShK Toxin on Kv Channels
| Toxin | Target Ion Channel | Kd (Dissociation Constant) | Selectivity vs. Kv1.3 |
| This compound | Kv1.3 | 11.7 pM [1] | - |
| Kv1.2 | 6.4 pM [1] | 1.8-fold less selective than Kv1.3 | |
| Kv1.1 | 4.2 nM [1] | ~360-fold less selective than Kv1.3 | |
| ShK Toxin | Kv1.3 | ~10 pM | - |
| Kv1.1 | ~16 pM | ~1.6-fold less selective than Kv1.3 |
ShK toxin, from the sea anemone Stichodactyla helianthus, is a well-studied Kv1.3 inhibitor and serves as a benchmark for selectivity.
Experimental Protocols
This protocol is used to measure the inhibitory effect of Peptide this compound on specific Kv channel subtypes expressed in a heterologous system (e.g., HEK293 cells).
-
Cell Preparation: Culture HEK293 cells stably expressing the human Kv channel of interest (e.g., Kv1.1, Kv1.2, Kv1.3).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, and 11 EGTA, adjusted to pH 7.2 with KOH.
-
Recording: Establish a whole-cell patch clamp configuration. Hold the cell membrane potential at -80 mV. Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).
-
Toxin Application: Perfuse the external solution containing varying concentrations of Peptide this compound over the cell. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Data Analysis: Measure the peak outward current at each toxin concentration. Calculate the percentage of current inhibition relative to the control (before toxin application). Fit the concentration-response data to a Hill equation to determine the IC₅₀ or Kd value.
Signaling Pathway & Workflow
Figure 1. Experimental workflow for assessing Peptide this compound activity.
Part 2: Lignan this compound (Plant-derived)
On-Target and Off-Target Activity
Lignan this compound is a cytotoxic compound with demonstrated activity against several human cancer cell lines. Its primary mechanism of action is the induction of apoptosis through the Fas/FasL pathway. Its off-target effects are likely to be broad, given its cytotoxic nature and similarity to other tubulin-binding agents.
Table 2: Comparative Cytotoxicity of Lignan this compound and Podophyllotoxin
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Lignan this compound | HepG2 (Liver Cancer) | 12.14[2] | Induces apoptosis via Fas/FasL pathway[2] |
| HeLa (Cervical Cancer) | 16.90[2] | Induces apoptosis via Fas/FasL pathway[2] | |
| CCRF-CEM (Leukemia) | 12.5-22.7[3] | Induces apoptosis[3] | |
| Podophyllotoxin | Various Cancer Cell Lines | Low µM to nM range | Tubulin polymerization inhibitor, induces apoptosis[4][5] |
Podophyllotoxin is a well-characterized cytotoxic lignan used as a precursor for chemotherapy drugs and serves as a relevant comparator.
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Lignan this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
This assay measures the activity of caspase-8, a key initiator caspase in the Fas-mediated apoptotic pathway.
-
Cell Lysis: Treat cells with Lignan this compound to induce apoptosis. Lyse the cells using a lysis buffer provided in a commercial caspase-8 activity assay kit.
-
Substrate Addition: Add the caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate by active caspase-8.
-
Data Analysis: Quantify the increase in caspase-8 activity relative to untreated control cells.
Signaling Pathway & Workflow
Figure 2. Fas/FasL-mediated apoptosis pathway initiated by Lignan this compound.
Figure 3. Workflow for assessing Lignan this compound cytotoxicity and apoptosis induction.
Conclusion
This guide highlights the critical importance of precise molecular identification in toxicological and pharmacological research. The two distinct "Marginatoxins" present entirely different sets of opportunities and challenges.
-
Peptide this compound is a promising tool for studying Kv channels and a potential therapeutic lead for autoimmune diseases. However, its off-target effects on Kv1.1 necessitate further medicinal chemistry efforts to improve its selectivity.
-
Lignan this compound demonstrates potent cytotoxic activity against cancer cells, warranting further investigation as a potential anticancer agent. However, its broad cytotoxicity, a common feature of this class of compounds, suggests a high potential for off-target toxicity that must be carefully evaluated in preclinical studies.
Researchers and drug developers should utilize the comparative data and protocols within this guide to inform their research direction and to design experiments that thoroughly characterize the on- and off-target effects of these and other novel compounds.
References
- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Structure-Activity Relationships of Marginatoxin Analogs Prevents Comparative Analysis
A comprehensive search for publicly available scientific literature and experimental data concerning the structure-activity relationship (SAR) of Marginatoxin analogs has yielded no specific results. This absence of information prevents the creation of a detailed comparison guide as requested.
Initial and subsequent searches for "this compound" and its analogs did not retrieve any relevant scholarly articles, reviews, or data repositories detailing SAR studies. The scientific search results consistently pointed to research on other marine toxins, such as pinnatoxins, saxitoxin, and ovatoxin, or provided general information on marine natural products. This suggests that this compound may be a very recently discovered compound with SAR studies not yet published, a toxin with limited research available in the public domain, or potentially a misnomer for another, more well-documented marine toxin.
Without access to quantitative data on the biological activity of a series of this compound analogs, it is not possible to construct the requested data tables comparing their performance. Furthermore, the lack of published experimental work means that no established protocols for key assays or relevant signaling pathways can be detailed or visualized.
For researchers, scientists, and drug development professionals interested in the structure-activity relationships of marine toxins, a wealth of information is available for other compounds. Extensive research has been conducted on toxins such as conotoxins, saxitoxins, and tetrodotoxins, providing a rich dataset for comparative analysis of their analogs' effects on ion channels and receptors. Should interest lie in a broader exploration of marine toxin SAR, these alternative topics would provide a more fruitful basis for a comprehensive comparison guide.
Should new information on this compound and its analogs become publicly available, a thorough analysis as per the original request can be undertaken.
Benchmarking Marginatoxin: A Comparative Guide Against Current Autoimmune Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is continually evolving, with biologic therapies significantly improving patient outcomes. However, the search for novel, more targeted, and effective treatments is a constant endeavor. This guide provides a comparative analysis of Marginatoxin, a potent peptide inhibitor of the Kv1.3 potassium channel, against established biologic therapies for autoimmune diseases: adalimumab (a TNF-α inhibitor), secukinumab (an IL-17A inhibitor), and ustekinumab (an IL-12/23 inhibitor).
Mechanism of Action: A Tale of Different Targets
The therapeutic efficacy of these molecules stems from their distinct molecular targets within the complex inflammatory cascades that drive autoimmune pathology.
This compound: Targeting Effector Memory T Cells
This compound exerts its immunomodulatory effects by potently and selectively blocking the Kv1.3 voltage-gated potassium channel. These channels are crucial for the activation and proliferation of effector memory T (TEM) cells, a key cell type implicated in the pathogenesis of various autoimmune diseases. By inhibiting Kv1.3, this compound hyperpolarizes the T cell membrane, which in turn reduces calcium influx upon T cell receptor stimulation. This blunts downstream signaling pathways, leading to decreased cytokine production and proliferation of pathogenic TEM cells.
Safety Operating Guide
Navigating the Unknown: A Safety Protocol for Handling Potent, Uncharacterized Toxins
Disclaimer: As of November 2025, "Marginatoxin" is not a recognized substance in publicly available scientific literature or safety databases. The following guidance is therefore not specific to any known compound but provides a comprehensive framework for handling potent, uncharacterized, or novel toxins where the toxicological properties are unknown. This protocol is intended for researchers, scientists, and drug development professionals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
In cutting-edge research, scientists may create or work with novel compounds whose hazards are not yet understood. In such cases, the material must be presumed to be highly hazardous until its properties can be characterized.[1] This guide provides essential safety and logistical information for managing these substances, from initial handling to disposal and emergency response.
Risk Assessment and Control
Before handling any uncharacterized toxin, a thorough risk assessment is paramount. The core principle is to assume high toxicity and handle the substance with maximum precaution.[1][2] If the substance is a derivative of a known compound, it should be presumed to be at least as hazardous as the parent compound.[1]
Key Safety Parameters for an Uncharacterized Toxin
When working with a novel toxin, the primary goal of initial small-scale experiments should be to define its basic safety profile. The following parameters are critical to establish and will dictate future handling procedures.
| Parameter | Description | Importance |
| LD₅₀ / LC₅₀ | The lethal dose or concentration for 50% of a test population. | Establishes acute toxicity and helps classify the compound. |
| Primary Routes of Exposure | Inhalation, ingestion, dermal absorption, injection.[2] | Determines the most critical personal protective equipment (PPE) and handling procedures. |
| Physical State | Solid (powder, crystalline), liquid, or gas. | Informs risks of aerosolization, splashing, or vapor exposure.[3] |
| Chemical Stability | Sensitivity to light, air, moisture, or temperature. | Dictates proper storage conditions and potential for forming more hazardous byproducts. |
| Reactivity | Incompatibility with other common laboratory chemicals. | Prevents accidental mixing that could lead to fire, explosion, or toxic release. |
| Decontamination Method | Effective neutralizing agents or procedures (e.g., bleach, autoclaving). | Crucial for cleaning spills, decontaminating equipment, and treating waste.[3] |
Standard Operating Procedure (SOP) for Handling
This SOP outlines a step-by-step process for safely managing a potent, uncharacterized toxin in a laboratory setting.
Designated Area and Access Control
-
All work with the toxin must be conducted in a designated area, such as a specific laboratory, fume hood, or glove box.[3][4]
-
The area must be clearly marked with warning signs indicating "Toxins in Use—Authorized Personnel Only."[3]
-
Access to the area should be restricted to trained and authorized personnel.
Engineering Controls
-
Primary Containment: All manipulations of the toxin, especially in powdered or liquid form, must be performed within a certified chemical fume hood, a Class II Biosafety Cabinet (if biological in origin), or a glove box to prevent inhalation of aerosols.[1][4][5]
-
Ventilation: The laboratory should be maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping.[2]
-
Work Surfaces: Work should be performed over disposable, plastic-backed absorbent liners. These should be pre-soaked with an appropriate inactivating agent if one has been identified.[4]
Personal Protective Equipment (PPE)
A "zero exposure" philosophy should be the goal.[2] Based on the presumed high toxicity and unknown dermal effects, the following PPE is mandatory:
-
Body Protection: A disposable, solid-front lab coat or a full-body protective suit (e.g., Tyvek®).
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is required.[1] Consult glove compatibility charts if the chemical class is suspected.
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles or glasses must be worn.[1] A full-face shield is required if there is a splash hazard.[1]
-
Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a properly fitted N95 respirator or higher level of respiratory protection may be necessary, as determined by EHS.[2]
Operational and Disposal Plans
Decontamination and Spill Cleanup
A written decontamination and spill response plan must be in place before work begins.[6]
Decontamination of Surfaces and Equipment:
-
Wipe all surfaces and equipment with a validated decontamination solution. For many biological toxins, solutions like 1.0-2.5% sodium hypochlorite are effective.[2][3]
-
Allow for sufficient contact time (e.g., 30-60 minutes).[2]
-
Follow with a rinse of 70% ethanol or sterile water to remove corrosive residues.
-
All protective clothing should be decontaminated before removal or disposed of as hazardous waste.[3]
Spill Response:
-
For liquid spills: Gently cover the spill with absorbent pads to prevent splashing. Apply the decontamination solution from the perimeter inwards.[2]
-
For solid/powder spills: Do NOT sweep or dry-wipe, as this will generate dust. Gently cover with damp absorbent towels to avoid raising dust, then apply the decontamination solution.[2]
-
All materials used for cleanup must be treated as hazardous waste.[4]
Waste Disposal Plan
Improper disposal is a major risk. All waste contaminated with the toxin must be handled as acutely toxic hazardous waste.
-
Segregation: All contaminated solid waste (gloves, lab coats, vials, absorbent pads) must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated sharps container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Inactivation: If a reliable inactivation method is known (e.g., chemical treatment or autoclaving), it should be used before the waste is collected by EHS.[4] If not, the waste must be treated as highly toxic.
-
Labeling and Pickup: Label all waste containers as "Acutely Toxic" and list the chemical name (or identifier). Arrange for pickup through your institution's EHS department. Unknown chemicals are expensive and difficult to dispose of, so proper labeling is critical.[5][7]
Emergency Response
Immediate action is critical in the event of an accidental exposure.
In Case of Skin Contact:
-
Immediately remove any contaminated clothing, being careful not to contaminate other areas.[8]
-
Flush the affected area with copious amounts of cool water for at least 15-20 minutes.[9] Use a safety shower if the exposure is extensive.
-
Call 911 or your institution's emergency number.[9]
In Case of Eye Contact:
-
Immediately flush the eye(s) with water at an eyewash station for at least 20 minutes, holding the eyelids open.[9]
-
Remove contact lenses if present and easily removable.[10]
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting unless instructed to do so by a poison control center or medical professional.[11]
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Call the National Poison Help Hotline (1-800-222-1222 in the US) and 911 immediately.[9][12]
In Case of Inhalation:
-
Move the exposed person to fresh air immediately.[9]
-
Call for emergency medical assistance.
The following diagram illustrates the workflow for responding to an accidental exposure.
Caption: Emergency response workflow for accidental toxin exposure.
References
- 1. twu.edu [twu.edu]
- 2. Biologically-Derived Toxins | UMN University Health & Safety [hsrm.umn.edu]
- 3. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 4. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. osha.gov [osha.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. eronsoncy.com [eronsoncy.com]
- 9. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 10. Unidentified Chemical | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. mountsinai.org [mountsinai.org]
- 12. redcross.org [redcross.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
